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  • Product: 4-Hydroxyphenyl Maraviroc
  • CAS: 856708-54-8

Core Science & Biosynthesis

Foundational

4-Hydroxyphenyl Maraviroc: Mechanism of Action, Biotransformation, and Role in HIV-1 Entry Inhibition

Executive Summary Maraviroc (MVC) represents a paradigm shift in antiretroviral therapy, acting as a first-in-class entry inhibitor that targets a host protein—the C-C chemokine receptor type 5 (CCR5)—rather than a viral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Maraviroc (MVC) represents a paradigm shift in antiretroviral therapy, acting as a first-in-class entry inhibitor that targets a host protein—the C-C chemokine receptor type 5 (CCR5)—rather than a viral enzyme[1]. While the parent compound is highly efficacious, its systemic exposure and pharmacokinetic profile are heavily dictated by hepatic and intestinal biotransformation. The primary oxidative metabolite, 4-hydroxyphenyl maraviroc (designated as Metabolite 1 or M1), is generated predominantly by Cytochrome P450 3A5 (CYP3A5)[2].

As a Senior Application Scientist, understanding the mechanistic interplay between the parent drug, its 4-hydroxyphenyl derivative, and the CCR5 receptor is critical for optimizing drug design and interpreting pharmacokinetic variations across genetically diverse populations. This technical guide delineates the structural kinetics of CCR5 allosteric modulation, the enzymatic pathways driving M1 formation, and the self-validating experimental protocols required to quantify these interactions.

Molecular Mechanism of HIV-1 Entry and CCR5 Allosteric Antagonism

The HIV-1 Entry Cascade

HIV-1 entry into host macrophages and T-cells is a highly coordinated, multi-step cascade. The viral envelope glycoprotein gp120 first binds to the host CD4 receptor. This interaction induces a thermodynamic conformational shift in gp120, exposing the binding site for a secondary co-receptor—predominantly CCR5 for R5-tropic viral strains[1]. Subsequent co-receptor binding triggers gp41-mediated fusion of the viral and host cell membranes.

Allosteric Inhibition by Maraviroc and its Derivatives

Unlike neutralizing antibodies that competitively block the extracellular loops of CCR5, maraviroc and its structurally related metabolites function as negative allosteric modulators[1].

  • Binding Site: The compounds intercalate deep within the hydrophobic transmembrane (TM) cavity of CCR5, interacting with critical residues including Trp86, Tyr108, Tyr251, and Glu283.

  • Kinetic Mechanism: Kinetic characterization reveals a two-step binding process. The ligand forms an initial complex ( RA ), which subsequently transitions into a highly stable, long-residence-time complex ( R′A ).

  • Conformational Locking: By occupying this TM pocket, the drug locks the CCR5 receptor into an inactive conformation. This prevents the extracellular loop 2 (ECL2) from accommodating the V3 loop of gp120, effectively halting the entry cascade[3].

G HIV HIV-1 Virion gp120 gp120 Envelope Glycoprotein HIV->gp120 CD4 CD4 Receptor (Host Cell) gp120->CD4 Binds to CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Viral Membrane Fusion CCR5->Fusion Allows gp41 insertion MVC Maraviroc / 4-OH-MVC MVC->CCR5 Allosteric Binding (TM Cavity) Block Fusion Blocked MVC->Block Induces Inactive State Block->Fusion Prevents

Diagram 1: HIV-1 Entry Pathway and CCR5 Allosteric Inhibition Mechanism.

Biotransformation: The Generation of 4-Hydroxyphenyl Maraviroc

The conversion of maraviroc to 4-hydroxyphenyl maraviroc is a critical determinant of systemic drug exposure[4]. The biotransformation is primarily driven by CYP3A5, an enzyme with highly polymorphic expression across different demographics[2].

Structural Implications of the 4-Hydroxyl Moiety

The oxidative addition of a hydroxyl group to the phenyl ring of maraviroc alters both the electronic distribution and the steric bulk of the molecule[2].

  • Steric Hindrance: The TM cavity of CCR5 is highly restrictive. The addition of the polar hydroxyl group on the hydrophobic phenyl ring introduces steric clashes and alters hydrogen-bonding networks within the pocket.

  • Reduced Affinity: Consequently, 4-hydroxyphenyl maraviroc exhibits a faster dissociation rate ( k−2​ ) and significantly reduced antiviral activity compared to the parent drug's potent IC90 of ~2.0 nM[3]. M1 is primarily monitored as a pharmacokinetic biomarker rather than an active therapeutic agent[4].

Biotransformation MVC Maraviroc (Parent Drug) Active CCR5 Antagonist CYP3A5 CYP3A5 Enzyme (Hepatic/Intestinal) MVC->CYP3A5 Substrate Binding M1 4-Hydroxyphenyl Maraviroc (M1) Primary Oxidative Metabolite CYP3A5->M1 Hydroxylation at Phenyl Ring Excretion Renal / Biliary Excretion M1->Excretion Clearance / Altered Affinity

Diagram 2: CYP3A5-Mediated Biotransformation of Maraviroc.

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic and binding parameters between the parent drug and its primary metabolite, synthesizing data from clinical and in vitro kinetic studies[3],[4],.

ParameterMaraviroc (Parent Drug)4-Hydroxyphenyl Maraviroc (M1)
Primary Target CCR5 (Allosteric TM Cavity)CCR5 (Allosteric TM Cavity)
HIV-1 Entry IC90 (R5-tropic) ~2.0 nM> 10 nM (Significantly Reduced)
Metabolic Origin Administered Active AgentCYP3A5-mediated Oxidation
Receptor Dissociation Rate ( k−2​ ) 1.2×10−3 min−1 Accelerated due to steric bulk
CYP3A4/5 Inhibitory Potential Weak (IC50 > 30 µM)Negligible

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate the entry inhibition mechanics and metabolic profile of these compounds, researchers must employ self-validating assay systems.

Protocol A: In Vitro CYP3A5 Metabolism and Metabolite Isolation

Causality: To study the specific binding mechanics of 4-hydroxyphenyl maraviroc, it must be isolated free from the parent drug. Recombinant CYP3A5 is utilized rather than pooled human liver microsomes to prevent the formation of secondary metabolites (e.g., 3-hydroxymethyl maraviroc) driven by CYP3A4[2].

  • Incubation: Incubate 10 µM maraviroc with 100 pmol/mL recombinant human CYP3A5 in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Initiate the reaction by adding 1.3 mM NADPH. Incubate at 37°C in a shaking water bath for 60 minutes.

  • Termination & Extraction: Terminate the reaction with cold acetonitrile. Centrifuge at 1700g for 5 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via UPLC-MS/MS, monitoring the specific precursor/daughter mass-to-charge (m/z) transitions for M1 (m/z 296 and 405)[2].

  • Self-Validation Check: Run a parallel control using a CYP3A5-null (CYP3A53/3) microsomal system. If M1 forms in the null control, the recombinant system lacks specificity, invalidating the isolation[4].

Protocol B: HIV-1 Envelope-Pseudotyped Viral Entry Assay

Causality: A pseudovirus system expressing the Ba-L R5-tropic envelope is utilized instead of live, replication-competent HIV-1[5]. This ensures that any observed reduction in the reporter signal is strictly due to entry inhibition, eliminating confounding variables from post-entry viral replication steps.

  • Cell Seeding: Seed HEK293 cells stably expressing CD4 and CCR5 into 96-well plates at 2×104 cells/well.

  • Compound Pre-treatment: Incubate cells with serial dilutions of Maraviroc or isolated 4-hydroxyphenyl maraviroc for 1 hour at 37°C to allow the formation of the R′A complex.

  • Viral Infection: Add HIV-1 Ba-L envelope-pseudotyped virus carrying a luciferase reporter gene.

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Lyse cells and measure luminescence to calculate the IC50.

  • Self-Validation Check: Perform a parallel infection using a CXCR4-tropic (X4) pseudovirus. Because maraviroc derivatives are strictly CCR5 antagonists, the X4 strain must show zero inhibition[1]. Any inhibition of the X4 strain indicates non-specific cytotoxicity or off-target effects, invalidating the assay.

Workflow Step1 1. Cell Culture HEK293-CD4-CCR5 Cells Step2 2. Compound Treatment Incubate with MVC or M1 Step1->Step2 Step3 3. Viral Infection Add HIV-1 Env-Pseudovirus Step2->Step3 Step4 4. Incubation 48 Hours at 37°C Step3->Step4 Step5 5. Reporter Assay Measure Luciferase Activity Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Receptor Occupancy Step5->Step6

Diagram 3: Experimental Workflow for HIV-1 Pseudovirus Entry Assay.

Conclusion

The biotransformation of maraviroc into 4-hydroxyphenyl maraviroc highlights the delicate balance between molecular structure and receptor allostery. While the parent drug achieves potent HIV-1 entry inhibition by locking CCR5 into an inactive state, the CYP3A5-mediated addition of a single hydroxyl group introduces steric constraints that drastically reduce target affinity. Rigorous, self-validating in vitro methodologies remain essential for mapping these interactions and guiding the development of next-generation entry inhibitors.

References

  • Title: Maraviroc - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc Source: Journal of Pharmacology and Experimental Therapeutics (via PMC) URL: [Link]

  • Title: CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers Source: Drug Metabolism and Disposition (via PMC) URL: [Link]

  • Title: A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands Source: British Journal of Pharmacology (via PubMed) URL: [Link]

Sources

Exploratory

Decoding the CCR5 Receptor Binding Affinity of 4-Hydroxyphenyl Maraviroc: A Structural and Kinetic Analysis

Executive Summary In the landscape of antiretroviral pharmacology, Maraviroc stands as a pioneering small-molecule allosteric modulator of the chemokine receptor CCR5, effectively blocking HIV-1 viral entry[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiretroviral pharmacology, Maraviroc stands as a pioneering small-molecule allosteric modulator of the chemokine receptor CCR5, effectively blocking HIV-1 viral entry[1]. However, the pharmacokinetic profile of any therapeutic agent is inextricably linked to its biotransformation. Maraviroc is extensively metabolized by the hepatic cytochrome P450 system (predominantly CYP3A5 and CYP3A4) into several oxidative derivatives[2]. Among these, 4-hydroxyphenyl maraviroc serves as a critical analytical standard for quantifying primary circulating metabolites[3].

This technical guide explores the structural, thermodynamic, and kinetic causality behind why the hydroxylation of maraviroc's phenyl ring fundamentally abrogates its CCR5 binding affinity, rendering the metabolite pharmacologically inactive[4]. Furthermore, we provide self-validating experimental workflows for researchers seeking to profile the receptor binding kinetics of novel CCR5 antagonists and their metabolites.

Molecular Context: The CCR5 Pharmacophore

To understand the binding affinity of 4-hydroxyphenyl maraviroc, we must first dissect the binding mechanics of the parent compound. Maraviroc does not bind to the orthosteric chemokine-binding site on the extracellular loops of CCR5. Instead, it occupies a deep, hydrophobic transmembrane cavity[1].

The binding is driven by two primary thermodynamic forces:

  • Electrostatic Anchoring: A critical salt bridge forms between the basic tropane/piperidine-derived nitrogen of maraviroc and the Glu283 residue of the CCR5 receptor.

  • Hydrophobic Packing: The 4,4-difluorocyclohexyl and phenyl-triazole moieties are buried in highly lipophilic sub-pockets. The phenyl ring specifically engages in π−π stacking and van der Waals interactions with aromatic residues such as Trp86, Tyr108, and Phe109 .

CCR5_Allosteric_Modulation HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Engagement Entry Viral Entry CCR5->Entry 3. Membrane Fusion MVC Maraviroc (Active) MVC->CCR5 High Affinity (IC50 ~11nM) Block Entry Blocked MVC->Block Conformational Arrest OH_MVC 4-OH-Phenyl MVC (Inactive Metabolite) OH_MVC->CCR5 Steric Clash / No Binding

Fig 1: Mechanism of CCR5 allosteric modulation by Maraviroc vs. 4-Hydroxyphenyl Maraviroc.

Mechanistic Causality: Why Hydroxylation Abrogates Affinity

During hepatic first-pass metabolism, CYP3A5 catalyzes the monooxygenation of maraviroc[2]. When this oxidation occurs on the phenyl ring (yielding 4-hydroxyphenyl maraviroc), the resulting molecule exhibits a near-total loss of binding affinity for CCR5. As a Senior Application Scientist, I emphasize that this is not a random occurrence, but a predictable outcome of structure-activity relationship (SAR) thermodynamics:

  • The Desolvation Penalty: The CCR5 binding pocket accommodating the phenyl ring is strictly hydrophobic. Introducing a highly polar, hydrogen-bonding hydroxyl (-OH) group at the para position of the phenyl ring requires the molecule to shed its hydration shell before entering the lipid-rich pocket. The energetic cost (desolvation penalty) of burying a polar hydroxyl group in a hydrophobic cavity without a complementary hydrogen-bond acceptor drastically increases the free energy of binding ( ΔG>0 ), preventing association.

  • Steric Clash and Conformational Disruption: The tight packing against Trp86 and Tyr108 leaves minimal spatial tolerance. The addition of the oxygen atom creates a steric clash that forces the triazole core out of its optimal alignment, breaking the critical Glu283 salt bridge.

Consequently, 4-hydroxyphenyl maraviroc is excreted as a pharmacologically inactive metabolite, ensuring that the parent drug's efficacy is not complicated by active circulating byproducts[4].

Quantitative Data Presentation

The following table summarizes the comparative binding and functional antagonism metrics between the parent drug and its hydroxylated metabolite. The parent compound exhibits potent nanomolar affinity, whereas the metabolite demonstrates a complete loss of activity.

CompoundCCR5 Binding Affinity (IC50, nM)MIP-1β Antagonism (IC50, nM)gp120 Fusion Inhibition (IC50, nM)Pharmacological Status
Maraviroc (Parent) 3.3 – 11.0[1]7.2[1]11.0[1]Active Allosteric Antagonist
4-Hydroxyphenyl Maraviroc > 10,000> 10,000> 10,000Inactive Metabolite / Standard

Experimental Methodologies for Affinity Profiling

To empirically validate the loss of affinity in metabolites like 4-hydroxyphenyl maraviroc, a robust, self-validating assay system is required. Below are the definitive protocols for assessing CCR5 binding and functional antagonism.

Protocol A: Radioligand Competition Binding Assay

Causality Note: We utilize [3H] -Maraviroc rather than a radiolabeled endogenous chemokine (like [125I] -MIP-1 β ) because maraviroc is an allosteric modulator. Competing directly against the parent compound provides the exact Ki​ for the allosteric binding pocket, eliminating the variable of probe-dependent allosteric coupling.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human CCR5. Homogenize in ice-cold buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet to a final concentration of 2 mg/mL protein.

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of [3H] -Maraviroc (final concentration 2 nM).

    • 50μL of 4-hydroxyphenyl maraviroc (serial dilutions from 10−4 M to 10−10 M). Self-Validation: Use 10 μM unlabeled maraviroc in separate wells to define Non-Specific Binding (NSB).

    • 100μL of CCR5 membrane suspension.

  • Incubation: Seal the plate and incubate at Room Temperature (22°C) for 60 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with 500 μL ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression (one-site competition model).

Radioligand_Assay_Workflow Membrane 1. Membrane Preparation (CCR5-expressing HEK-293) Incubation 2. Competitive Incubation ([3H]-MVC + Unlabeled Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Microplates) Incubation->Filtration Washing 4. Washing Step (Remove Unbound Ligands) Filtration->Washing Detection 5. Liquid Scintillation (Quantify Bound Radioactivity) Washing->Detection Analysis 6. Nonlinear Regression (Calculate IC50 and Ki) Detection->Analysis

Fig 2: Self-validating high-throughput radioligand competition binding assay workflow.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Validation)

Causality Note: A lack of binding affinity ( Ki​ ) usually implies a lack of functional effect, but we must empirically prove that the metabolite does not trigger aberrant agonism or partial antagonism.

  • Cell Plating: Seed CCR5-expressing CHO cells in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with 2.5 mM Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add 4-hydroxyphenyl maraviroc (up to 10 μM ) and incubate for 15 minutes. Self-Validation: Monitor fluorescence during this phase. A lack of signal confirms the metabolite is devoid of intrinsic agonist activity[1].

  • Chemokine Stimulation: Inject MIP-1 β (CCL4) at its EC80​ concentration.

  • Readout: Measure peak fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader). The inability of 4-hydroxyphenyl maraviroc to suppress the calcium spike confirms its status as an inactive metabolite.

Conclusion

The biotransformation of maraviroc into 4-hydroxyphenyl maraviroc via CYP3A5 represents a classic example of metabolic deactivation[2]. By introducing a polar hydroxyl group into a strictly hydrophobic pharmacophore domain, the metabolite incurs an insurmountable desolvation penalty and steric clash. This structural incompatibility completely abrogates its binding affinity to the CCR5 allosteric pocket, ensuring that the therapeutic profile of maraviroc remains uncompromised by active circulating metabolites.

References

  • Maraviroc: The First of a New Class of Antiretroviral Agents | Clinical Infectious Diseases | Oxford Academic Source: oup.com URL:[Link]

  • Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity | Antimicrobial Agents and Chemotherapy Source: asm.org URL:[Link]

  • Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc Source: nih.gov URL:[Link]

  • CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers Source: nih.gov URL:[Link]

Sources

Foundational

metabolic pathways generating 4-hydroxyphenyl maraviroc in vivo

[size="7.6,5", ratio=fill, nodesep=0.5, ranksep=0.5 Fig 1. In vivo metabolic pathway generating 4-hydroxyphenyl maraviroc (UK-437,719).

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Author: BenchChem Technical Support Team. Date: April 2026

[size="7.6,5", ratio=fill, nodesep=0.5, ranksep=0.5

Fig 1. In vivo metabolic pathway generating 4-hydroxyphenyl maraviroc (UK-437,719).

While 4-hydroxyphenyl maraviroc is a minor in vivo metabolite, it holds immense importance in bioanalytical chemistry. The most abundant circulating oxidative metabolite of maraviroc is actually M1 (specifically identified as (1S,2S)-2-OH-MVC), which results from the hydroxylation of the difluorocyclohexane ring[1][2].

Because authentic standards of the stereochemically complex M1 metabolite were historically difficult to synthesize, researchers leveraged 4-hydroxyphenyl maraviroc as a calibration surrogate [3].

  • The Analytical Logic: Both M1 and 4-hydroxyphenyl maraviroc are mono-oxygenated isomers ( C29​H41​F2​N5​O2​ ) sharing the exact same precursor-to-product ion transitions in positive electrospray ionization (ESI+): m/z 530.2 405.2[3][4].

  • The Bias Caveat (E-E-A-T Insight): Scientists must account for ionization bias. The phenolic hydroxyl of 4-hydroxyphenyl maraviroc possesses a different electronic character compared to the aliphatic hydroxyl of M1. This structural dissimilarity can lead to differential mass spectral response factors, potentially introducing a slight quantitative bias when estimating clinical M1 concentrations[2].

Quantitative Data Summary

Table 1: Kinetic Parameters for Maraviroc Oxidative Metabolism [1] | Enzyme | Vmax​ (pmol·min⁻¹·pmol P450⁻¹) | Km​ (μM) | Intrinsic Clearance ( CLint​ ) Ratio | | :--- | :--- | :--- | :--- | | CYP3A4 | 0.04 ± 0.001 | 11.1 ± 2.1 | Baseline (1x) | | CYP3A5 | 0.93 ± 0.04 | 48.9 ± 7.6 | ~4-fold higher than CYP3A4 |

Table 2: Mass Spectrometry Parameters for Quantification [3] | Analyte | Role | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Calibration Range | | :--- | :--- | :--- | :--- | :--- | | Maraviroc | Parent Drug | 514.3 | 389.1 | 0.5 – 1000 ng/mL | | 4-Hydroxyphenyl MVC | Surrogate for M1 | 530.2 | 405.2 | 0.25 – 100 ng/mL | | [²H₆]Maraviroc | Internal Standard | 520.6 | 389.1 | N/A (Fixed at 10 ng/mL)|

Experimental Protocol: UPLC-MS/MS Quantification

To ensure self-validating and reproducible results, the following step-by-step methodology details the extraction and quantification of maraviroc metabolites from human plasma, utilizing 4-hydroxyphenyl maraviroc as the calibration curve standard[3][4].

Step 1: Sample Preparation & Protein Precipitation
  • Aliquot 50 µL of human plasma (containing in vivo metabolites) into a 96-well extraction plate.

  • Add 50 µL of the internal standard (IS) solution: [²H₆]maraviroc at a concentration of 10 ng/mL. Causality: The deuterated IS corrects for matrix effects and ion suppression during ESI+.

  • Add 500 µL of ice-cold 100% acetonitrile to induce protein precipitation.

  • Agitate for 5 minutes at 800 rpm.

Step 2: Filtration and Reconstitution
  • Apply a vacuum to filter the precipitated matrix through a 0.2 µm filter plate.

  • Evaporate the filtrates to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 75 µL of a mobile phase mixture consisting of Mobile Phase A (5% acetonitrile / 0.1% formic acid in water) and Mobile Phase B (5% water / 0.1% formic acid in acetonitrile) at a 96:4 ratio.

Step 3: UPLC-MS/MS Analysis
  • Inject 5 µL of the reconstituted sample onto a C18 UPLC column (e.g., 1.7 µm, 2.1 × 50 mm).

  • Gradient Elution: Program Mobile Phase B at 4% from 0–0.5 min, ramp to 6% at 4.0 min, jump to 15% from 4.1–5.0 min, flush at 100% from 5.1–6.5 min, and re-equilibrate at 4% from 7.0–8.0 min.

  • Detection: Operate the mass spectrometer in positive MRM mode monitoring the transitions outlined in Table 2.

Workflow S1 1. Plasma Aliquot 50 µL + [2H6]MVC IS S2 2. Protein Precipitation 500 µL Acetonitrile S1->S2 S3 3. Vacuum Filtration & Solvent Evaporation S2->S3 S4 4. Reconstitution 75 µL Mobile Phase A/B S3->S4 S5 5. UPLC-MS/MS ESI+ MRM Mode S4->S5 S6 6. Quantification m/z 530.2 > 405.2 S5->S6

Fig 2. Step-by-step UPLC-MS/MS workflow for quantifying Maraviroc metabolites.

References

  • Lu, Y., et al. (2012). "Cytochrome P450 3A5 plays a prominent role in the oxidative metabolism of the anti-human immunodeficiency virus drug maraviroc." PubMed / NIH. URL:[Link]

  • Lu, Y., et al. (2014). "CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers." PMC - NIH. URL:[Link]

  • Tseng, E., et al. (2018). "Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5." Drug Metabolism and Disposition. URL:[Link]

  • Abel, S., et al. (2008). "Maraviroc: in vitro assessment of drug–drug interaction potential." PMC - NIH. URL:[Link]

  • Huq, F. (2013). "Molecular Modelling Analysis of the Metabolism of Maraviroc." Science Alert. URL:[Link]

  • National Center for Biotechnology Information. "4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865." PubChem - NIH. URL:[Link]

  • Pharmaceuticals and Medical Devices Agency. "Maraviroc - Module 2.6.4. Pharmacokinetics Written Summary." PMDA. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Bioanalytical Quantification of 4-Hydroxyphenyl Maraviroc

Executive Summary & Mechanistic Rationale Maraviroc (MVC) is a first-in-class CCR5 co-receptor antagonist utilized in the treatment of HIV-1. While its clinical efficacy is well-established, its pharmacokinetic (PK) prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Maraviroc (MVC) is a first-in-class CCR5 co-receptor antagonist utilized in the treatment of HIV-1. While its clinical efficacy is well-established, its pharmacokinetic (PK) profile is notoriously complex—exhibiting non-dose-proportional exposure and high susceptibility to hepatic metabolism via the Cytochrome P450 (CYP) system.

The biotransformation of maraviroc is primarily driven by CYP3A4 and the highly polymorphic CYP3A5 enzyme. Among its oxidative derivatives, 4-hydroxyphenyl maraviroc (CAS 856708-54-8) occupies a unique and critical position in pharmacokinetic research 1. While it is a minor physiological metabolite, it serves as the indispensable analytical calibration standard for quantifying "Metabolite 1" (M1)—the primary CYP3A5-dependent monooxygenated metabolite that dictates MVC clearance rates in patients with functional CYP3A5*1 alleles 2.

This whitepaper details the structural causality, mass spectrometry fragmentation logic, and self-validating bioanalytical protocols required to accurately profile 4-hydroxyphenyl maraviroc in clinical settings.

Structural Elucidation and MS/MS Fragmentation Causality

To understand the analytical utility of 4-hydroxyphenyl maraviroc, one must analyze the divergent active sites of CYP3A4 and CYP3A5. The orientation of the maraviroc molecule within these enzymes dictates the site of oxygen insertion:

  • CYP3A5 preferentially hydroxylates the difluorocyclohexane ring, producing M1.

  • CYP3A4 drives N-dealkylation and minor hydroxylations, including oxygen insertion on the phenyl ring, producing 4-hydroxyphenyl maraviroc.

The Isobaric Challenge and Fragmentation Logic

Both M1 and 4-hydroxyphenyl maraviroc are monooxygenated metabolites with an identical molecular weight (529.66 g/mol ) and the same primary precursor-to-product ion transition ( 530.2 405.2). However, their structural differences are revealed through MS³ fragmentation causality:

  • Parent Maraviroc ( 514): Yields diagnostic fragment ions at 106 and 117, which correspond to the unmodified phenyl ring.

  • M1 Metabolite: Also yields 106 and 117. The presence of these unmodified phenyl fragments proves that the +16 Da oxygen insertion occurred elsewhere (specifically, the difluorocyclohexane ring).

  • 4-Hydroxyphenyl Maraviroc: Yields shifted diagnostic ions at 122 and 133. The +16 Da shift on these specific fragments confirms the oxygen insertion is localized directly on the phenyl ring 2.

Because M1 is highly variable and difficult to synthesize in stable, pure quantities, 4-hydroxyphenyl maraviroc is utilized as the surrogate calibration standard. They share the primary MS² transition, allowing 4-hydroxyphenyl maraviroc to provide a highly stable, linear calibration curve for M1 quantification in patient plasma 1.

Pathway MVC Maraviroc (MVC) Parent Drug CYP3A4 CYP3A4 Enzyme (Major Hepatic) MVC->CYP3A4 Oxidation CYP3A5 CYP3A5 Enzyme (Polymorphic) MVC->CYP3A5 Oxidation M1 Metabolite 1 (M1) Difluorocyclohexane OH CYP3A4->M1 Secondary M4OH 4-Hydroxyphenyl MVC Phenyl Ring OH CYP3A4->M4OH Minor Route CYP3A5->M1 Primary Route LCMS LC-MS/MS MRM Quantification M1->LCMS m/z 530.2 M4OH->LCMS m/z 530.2 (Calibration)

Fig 1. CYP3A4/5-mediated maraviroc metabolic pathway and LC-MS/MS analytical convergence.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and mass spectrometric parameters of 4-hydroxyphenyl maraviroc required for bioanalytical assay development 3.

ParameterValue / Description
Chemical Name 4-Hydroxyphenyl Maraviroc
CAS Number 856708-54-8
Molecular Formula C₂₉H₄₁F₂N₅O₂
Molecular Weight 529.66 g/mol
Precursor Ion[M+H]⁺ 530.2
Primary Product Ion (MRM) 405.2
Diagnostic Fragment Ions (MS³) 122, 133 (indicates phenyl ring oxygenation)
Metabolic Origin CYP3A4-mediated oxidation
Role in PK Studies Surrogate analytical standard for CYP3A5-dependent M1

Self-Validating Bioanalytical Protocol: LC-MS/MS

To ensure absolute trustworthiness and reproducibility in pharmacokinetic profiling, the extraction and quantification of 4-hydroxyphenyl maraviroc must operate as a self-validating system. The protocol below embeds causality into every step, ensuring matrix effects and ion suppression are actively monitored and neutralized 1, 4.

Phase 1: Sample Preparation & Protein Precipitation

Causality: Maraviroc is ~76% bound to human plasma proteins (albumin and alpha-1 acid glycoprotein). Simple dilution is insufficient; aggressive protein denaturation is required to release the bound fraction.

  • Internal Standard Addition: Aliquot 50 µL of patient plasma. Add 50 µL of 10 ng/mL [²H₆]maraviroc (Internal Standard). Validation check: The deuterated IS ensures that any downstream ion suppression or extraction loss is mathematically normalized.

  • Precipitation: Add 500 µL of ice-cold acetonitrile. Vortex thoroughly for 2 minutes to denature binding proteins.

  • Filtration: Apply the mixture to a vacuum filtration manifold. Collect the filtrate and dry completely in vacuo.

  • Reconstitution: Reconstitute the dried residue in 75 µL of a 50:50 mixture of Mobile Phase A (5% Acetonitrile / 0.1% Formic Acid in water) and Mobile Phase B (5% Water / 0.1% Formic Acid in Acetonitrile).

Phase 2: UPLC Separation

Causality: Gradient elution is necessary to separate the isobaric metabolites before they enter the mass spectrometer, preventing signal overlap.

  • Column: High-resolution C18 UPLC column (e.g., 1.7 µm particle size).

  • Gradient Program:

    • 0.0 – 0.5 min: 4% B

    • 4.0 min: 6% B

    • 4.1 – 5.0 min: 15% B

    • 5.1 – 6.5 min: 100% B (Column wash)

    • 7.0 – 8.0 min: 4% B (Re-equilibration)

Phase 3: Tandem Mass Spectrometry (MRM Mode)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Transitions Monitored:

    • 4-Hydroxyphenyl Maraviroc / M1: 530.2 405.2

    • [²H₆]maraviroc (IS): 520.6 389.1

  • Self-Validation Criteria: The assay must include a calibration curve ranging from 0.25 to 100 ng/mL. Run Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated if inter- and intra-assay precision is 6.0%, and accuracy is within 10.2%, adhering strictly to FDA bioanalytical validation guidelines.

Workflow Prep 1. Plasma + IS ([2H6]MVC) Precip 2. Protein Precip. (Acetonitrile) Prep->Precip Filter 3. Vacuum Filter & Dry Precip->Filter Recon 4. Reconstitution (Mobile Phase A/B) Filter->Recon UPLC 5. UPLC Elution (Gradient) Recon->UPLC MSMS 6. MS/MS MRM (m/z 530.2>405.2) UPLC->MSMS

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for 4-hydroxyphenyl maraviroc.

Clinical Implications in Drug Development

The precise quantification of maraviroc metabolites using 4-hydroxyphenyl maraviroc as a standard has profound implications for precision medicine. Because maraviroc exhibits non-dose-proportional pharmacokinetics, patients who are CYP3A5 extensive metabolizers (carrying the functional *1 allele) convert the parent drug to M1 at a highly accelerated rate.

By utilizing the LC-MS/MS methodologies outlined above, researchers can accurately measure the M1/MVC ratio in plasma. This ratio acts as a direct phenotypic biomarker for CYP3A5 activity, allowing clinicians to preemptively adjust maraviroc dosages, ensuring that plasma concentrations remain above the therapeutic target ( ng/mL) required to successfully block HIV-1 entry into CD4+ T cells.

References

  • Lu, Y., et al. "CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers." PMC - NIH.
  • "Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc." PMC - NIH.
  • "4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865." PubChem - NIH.
  • "Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5." PubMed - NIH.

Sources

Foundational

Deconstructing the In Vitro Pharmacology of Maraviroc Hydroxylated Metabolites: A Mechanistic Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: In Vitro Pharmacology & DMPK (Drug Metabolism and Pharmacokinetics) Executive Summary Maraviroc (MVC) is a potent, first-in-cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: In Vitro Pharmacology & DMPK (Drug Metabolism and Pharmacokinetics)

Executive Summary

Maraviroc (MVC) is a potent, first-in-class CCR5 co-receptor antagonist utilized in the management of CCR5-tropic HIV-1 infection. While the parent compound exhibits high-affinity binding to the transmembrane pocket of the CCR5 receptor, its pharmacokinetic profile is heavily dictated by extensive hepatic oxidative metabolism.

As drug development professionals, understanding the in vitro pharmacology of MVC requires moving beyond simple clearance rates. We must systematically map the enzymatic causality driven by Cytochrome P450 (CYP) 3A4 and 3A5, understand the structural basis for the resulting metabolites' pharmacological inactivity, and deploy self-validating experimental frameworks to profile these interactions safely and accurately.

Structural Basis of Maraviroc Hydroxylation

MVC undergoes rapid oxidative metabolism, primarily mediated by the CYP3A subfamily [2]. In vitro investigations utilizing human liver microsomes (HLMs) and NMR spectroscopy have successfully identified five distinct hydroxylated metabolites. The primary sites of hydroxylation are the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole ring [1].

The dominant metabolite, (1S,2S)-2-OH-MVC , accounts for approximately 50% of the total metabolic yield. The enzymatic allocation for this specific pathway is shared: while CYP3A4 is the primary driver, CYP3A5 contributes approximately 40% to the formation of (1S,2S)-2-OH-MVC in individuals with the CYP3A51/1 genotype [1]. The remaining four hydroxylated metabolites are almost exclusively generated by CYP3A4.

Causality Insight: Understanding this CYP3A4/CYP3A5 bifurcation is critical for predicting clinical drug-drug interactions (DDIs) and patient-specific exposure variances. Because CYP3A5 expression is highly polymorphic, patients who are CYP3A5 extensive metabolizers exhibit modestly lower systemic exposure to MVC, directly correlating with the in vitro data [1].

Pharmacological Activity: The Loss of CCR5 Affinity

A fundamental principle of MVC's pharmacology is that its hydroxylated metabolites are essentially inactive against HIV-1 [3]. MVC binds to a highly specific hydrophobic pocket within the transmembrane helices of the CCR5 receptor, locking it in an inactive conformation [3].

The introduction of a polar hydroxyl group—particularly on the bulky 4,4-difluorocyclohexyl moiety—sterically and electronically disrupts these critical binding interactions. Consequently, these metabolites fail to displace the viral gp120 envelope glycoprotein, rendering them pharmacologically inert.

Quantitative Data Summary

The following table synthesizes the in vitro enzyme kinetics and pharmacological parameters of MVC and its metabolites based on recombinant and microsomal assays [2], [3].

ParameterSystem / TargetValuePharmacological Significance
Kₘ (Oxidation) Human Liver Microsomes (HLM)21 µMIndicates moderate affinity for hepatic CYP enzymes.
Vₘₐₓ Human Liver Microsomes (HLM)0.45 pmol/pmol/minBaseline metabolic turnover rate in pooled human microsomes.
Kₘ Recombinant CYP3A4 (rCYP3A4)13 µMConfirms CYP3A4 as the high-affinity driver of MVC metabolism.
Vₘₐₓ Recombinant CYP3A4 (rCYP3A4)3.0 pmol/pmol/minHigh capacity for MVC oxidation, necessitating DDI precautions.
Receptor Affinity (Kₑ) Parent Maraviroc (MVC)0.86 nMHigh-affinity target engagement blocking gp120 interaction.
Antiviral Activity (IC₅₀) Hydroxylated Metabolites> 10 µM (Inactive)Hydroxylation abolishes the required transmembrane pocket fit.

Metabolic Pathway Visualization

G MVC Maraviroc (MVC) Active CCR5 Antagonist CYP3A4 CYP3A4 Enzyme (Major Pathway) MVC->CYP3A4 Oxidation CYP3A5 CYP3A5 Enzyme (Polymorphic) MVC->CYP3A5 Oxidation Metab1 (1S,2S)-2-OH-MVC (~50% of metabolism) CYP3A4->Metab1 MetabOther Other Hydroxylated Metabolites (x4) CYP3A4->MetabOther Exclusive Driver CYP3A5->Metab1 ~40% Contribution CCR5 CCR5 Receptor (No Binding / Inactive) Metab1->CCR5 Steric Clash MetabOther->CCR5 Steric Clash

CYP3A4/5-mediated oxidative metabolism of maraviroc leading to pharmacologically inactive metabolites.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal mechanism to prove that the observed result is caused by the targeted variable, rather than an artifact of the assay.

Protocol 1: In Vitro Biosynthesis and CYP-Phenotyping of Hydroxylated Metabolites

Objective: To biosynthesize MVC metabolites and definitively map the relative contributions of CYP3A4 vs. CYP3A5 [1]. Causality & Design: Mass spectrometry alone cannot distinguish between stereoisomers; NMR is required for absolute configuration. To separate CYP3A4 and CYP3A5 activity, we use cyp3cide. Because cyp3cide is a mechanism-based, irreversible inactivator highly selective for CYP3A4, any residual metabolic activity in its presence can be confidently attributed to CYP3A5. This creates a self-validating subtraction assay.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) from genotyped donors (specifically selecting CYP3A51/1 donors to ensure robust CYP3A5 expression). Suspend in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Control System):

    • Reaction A (Total CYP3A): Add vehicle control.

    • Reaction B (CYP3A5 Isolation): Pre-incubate HLMs with 0.5 µM cyp3cide for 15 minutes to fully inactivate CYP3A4.

    • Reaction C (Negative Control): Pre-incubate with 1 µM ketoconazole (a pan-CYP3A inhibitor) to validate that the metabolism is entirely CYP3A-dependent.

  • Initiation: Add 10 µM Maraviroc to all reaction vials. Initiate the oxidative reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation and Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated MVC).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Validation Check: Reaction C must show <5% metabolite formation. The difference in (1S,2S)-2-OH-MVC yield between Reaction A and Reaction B directly quantifies the CYP3A4 vs. CYP3A5 contribution.

Protocol 2: In Vitro CCR5 Binding and Antiviral Efficacy Assay

Objective: To validate the pharmacological inactivity of the isolated hydroxylated metabolites. Causality & Design: To prove that the metabolites do not bind CCR5, we employ a competitive radioligand binding assay followed by a functional pseudovirus entry assay. The inclusion of a CXCR4-tropic virus acts as an orthogonal negative control, ensuring that any observed viral inhibition is strictly CCR5-mediated and not due to non-specific cytotoxicity.

Step-by-Step Workflow:

  • Cell Line Preparation: Culture U87 cells stably expressing human CD4 and CCR5 (U87-CD4-CCR5). Seed at 1×104 cells/well in a 96-well plate.

  • Radioligand Displacement (Binding Affinity):

    • Incubate cell membranes with a fixed concentration of [³H]-maraviroc (e.g., 2 nM).

    • Add titrations (0.1 nM to 10 µM) of the purified hydroxylated metabolites (isolated from Protocol 1) or unlabeled MVC (Positive Control).

    • Filter through GF/B microplates, wash with cold buffer, and measure retained radioactivity via liquid scintillation counting to calculate the Kd​ .

  • Pseudovirus Entry Assay (Functional Efficacy):

    • Pre-incubate U87-CD4-CCR5 cells with varying concentrations of the metabolites for 1 hour.

    • Infect cells with an Env-pseudotyped luciferase-reporter HIV-1 virus (CCR5-tropic, e.g., BaL strain).

    • Self-Validating Control: In parallel wells, infect with a CXCR4-tropic virus (e.g., NL4-3 strain). MVC and its metabolites should have absolute zero effect on CXCR4 entry.

  • Readout: After 48 hours, lyse the cells and measure luciferase activity (Relative Light Units, RLU). Calculate the IC50​ . Metabolites will yield an IC50​>10μM , confirming their inability to block the gp120-CCR5 interaction [3].

References

  • Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5.Drug Metabolism and Disposition / NIH.
  • Maraviroc: in vitro assessment of drug-drug interaction potential.British Journal of Clinical Pharmacology / NIH.
  • Pharmacology/Toxicology Review and Evaluation (Maraviroc).U.S. Food and Drug Administration (FDA).
Exploratory

structural elucidation of 4-hydroxyphenyl maraviroc

Title: Structural Elucidation of 4-Hydroxyphenyl Maraviroc: A Comprehensive Analytical Framework Introduction & Pharmacological Context Maraviroc (MVC) is a potent, selective CCR5 co-receptor antagonist utilized in the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4-Hydroxyphenyl Maraviroc: A Comprehensive Analytical Framework

Introduction & Pharmacological Context

Maraviroc (MVC) is a potent, selective CCR5 co-receptor antagonist utilized in the therapeutic management of HIV-1[1]. Its primary clearance mechanism is hepatic oxidative metabolism, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5[2][3]. The structural characterization of its metabolites is critical not only for understanding its pharmacokinetic profile but also for mapping the steric and electronic constraints of the CYP3A active sites.

Among the complex mixture of mono-oxygenated products, 4-hydroxyphenyl maraviroc emerges as a structurally significant metabolite[3]. The addition of a hydroxyl group to the phenyl ring alters the molecule's lipophilicity and its potential for subsequent phase II conjugation (e.g., glucuronidation). This technical guide details the rigorous analytical framework—combining high-resolution tandem mass spectrometry (LC-HRMS/MS), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT)—required to definitively elucidate the structure of 4-hydroxyphenyl maraviroc.

Analytical Strategy & Workflow

The elucidation of positional isomers (such as distinguishing ortho-, meta-, and para-phenyl derivatives) cannot rely on mass spectrometry alone due to identical exact masses and highly similar fragmentation patterns. Therefore, a multi-modal, self-validating workflow is essential. HRMS provides the elemental formula, MS/MS localizes the modification to a specific molecular hemisphere, NMR provides the absolute regiochemical assignment, and DFT ensures the MS/MS data is not confounded by gas-phase rearrangements.

Workflow A 1. In Vitro Biosynthesis (Recombinant CYP3A4/5) B 2. Chromatographic Isolation (Preparative HPLC) A->B Extraction & Concentration C 3. LC-HRMS/MS Analysis (Formula & Connectivity) B->C Aliquot for MS D 4. NMR Spectroscopy (Regiochemical Assignment) B->D Purified Isolate E 5. DFT Calculations (Gas-Phase Validation) C->E Fragmentation Data F Definitive Structure: 4-Hydroxyphenyl Maraviroc D->F 1H/13C/2D Assignments E->F Mechanistic Confirmation

Fig 1. Integrated analytical workflow for the .

Mass Spectrometry (LC-HRMS/MS) Elucidation

High-resolution mass spectrometry establishes the foundational elemental composition. Maraviroc exhibits a protonated precursor ion [M+H]+ at m/z 514.3357 (calculated for C29​H42​F2​N5​O+ ). The metabolite displays an [M+H]+ at m/z 530.3306, representing a mass shift of +15.9949 Da, which corresponds exactly to the incorporation of one oxygen atom ( C29​H42​F2​N5​O2+​ )[4].

To localize the site of hydroxylation, collision-induced dissociation (CID) is employed. The maraviroc molecule essentially cleaves into two diagnostic halves around the central tropane nitrogen:

  • The Triazole-Tropane Core ( C13​H23​N4+​ ): Unaffected by phenyl hydroxylation.

  • The Phenylpropyl-Cyclohexyl Moiety ( C16​H20​F2​NO+ ): Contains the site of modification.

In the MS/MS spectrum of 4-hydroxyphenyl maraviroc, fragments containing the triazole-tropane core remain unshifted relative to the parent drug, whereas fragments containing the phenyl ring exhibit a +16 Da shift.

Table 1: Diagnostic LC-HRMS/MS Product Ions for Regiochemical Localization

Structural MoietyMaraviroc m/z (Theoretical)4-OH Maraviroc m/z (Theoretical)Mass Shift (Da)Diagnostic Implication
Precursor [M+H]+ 514.3357530.3306+15.9949Mono-oxygenation confirmed
Triazole-Tropane Core235.1917235.19170.0000Hydroxylation is NOT on the triazole/tropane
Phenylpropyl-Amide280.1507296.1456+15.9949Hydroxylation is on the phenylpropyl-amide

Computational Rationalization via Density Functional Theory (DFT)

A critical pitfall in MS/MS elucidation is the assumption that gas-phase fragmentation perfectly mirrors solution-phase connectivity. Proton-transfer-driven rearrangements can lead to misleading product ions. To ensure trustworthiness, Density Functional Theory (DFT) is utilized to model the thermodynamics of protonation and subsequent bond dissociation[5].

By calculating the proton affinities of the basic sites (the triazole nitrogen vs. the tropane nitrogen), DFT confirms that protonation at the tropane nitrogen induces significant bond lengthening (and weakening) of the adjacent C-N bonds. The theoretically predicted bond dissociation energies perfectly align with the observed primary cleavage yielding the m/z 235 and m/z 296 ions, thereby validating that no gas-phase structural rearrangement occurs prior to fragmentation[5].

DFT_Pathway N Protonation at Tropane Nitrogen B Bond Lengthening (C-N Tropane-Propyl) N->B DFT Prediction C Direct Cleavage (No Rearrangement) B->C CID Energy D Diagnostic Ions m/z 235 & m/z 296 C->D MS/MS Detection

Fig 2. DFT-rationalized kinetic control of gas-phase fragmentation for maraviroc metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS/MS confines the hydroxylation to the phenylpropyl moiety, it cannot definitively distinguish between ortho (2-OH), meta (3-OH), and para (4-OH) substitutions. NMR spectroscopy acts as the absolute arbiter of this regiochemistry[2].

Causality of the NMR Assignment: In the 1H NMR spectrum of the parent maraviroc, the unsubstituted phenyl ring presents as a complex multiplet integrating to 5 protons between δ 7.15 and 7.35 ppm. Upon hydroxylation at the para (C4) position, the symmetry of the aromatic ring is fundamentally altered. The 1H NMR spectrum of 4-hydroxyphenyl maraviroc reveals a classic AA'BB' spin system :

  • Two distinct doublets emerge in the aromatic region.

  • Each doublet integrates to 2 protons.

  • The ortho coupling constant ( 3J ) is typically 8.4 - 8.6 Hz.

  • The protons adjacent to the hydroxyl group (H-3, H-5) are shielded by the electron-donating resonance effect of the -OH group, shifting upfield (e.g., δ 6.70 ppm), while the protons adjacent to the alkyl chain (H-2, H-6) resonate further downfield (e.g., δ 7.05 ppm).

Table 2: Comparative 1H NMR Aromatic Signatures ( CD3​OD , 600 MHz)

CompoundAromatic ProtonsMultiplicityIntegrationCoupling ( J , Hz)
MaravirocH-2 to H-6Multiplet5HN/A
4-OH MaravirocH-2, H-6Doublet (BB')2H~8.5
4-OH MaravirocH-3, H-5Doublet (AA')2H~8.5

Heteronuclear Multiple Bond Correlation (HMBC) 2D-NMR further solidifies the assignment by showing a three-bond correlation ( 3JCH​ ) from the benzylic methine proton of the propyl chain to the C-2/C-6 carbons, which in turn couple to the oxygen-bearing C-4 quaternary carbon at ~155 ppm.

Experimental Protocols

Protocol A: In Vitro Biosynthesis and Isolation

  • Incubation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add recombinant human CYP3A5 (100 pmol/mL) and maraviroc substrate (10 μ M)[2].

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM final concentration). Incubate at 37°C in a shaking water bath for 60 minutes[2].

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 15 minutes to precipitate proteins.

  • Isolation: Concentrate the supernatant in vacuo. Purify the 4-hydroxyphenyl metabolite using semi-preparative reversed-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid). Collect the fraction corresponding to the +16 Da mass shift.

Protocol B: LC-HRMS/MS Acquisition

  • System Setup: Interface a UPLC system with a Q-TOF or Orbitrap high-resolution mass spectrometer.

  • Chromatography: Use a sub-2 μ m C18 column. Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in acetonitrile. Run a linear gradient from 5% to 95% B over 10 minutes.

  • MS Parameters: Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS: Isolate the precursor ion m/z 530.33 with a 1.0 Da window. Apply normalized collision energy (NCE) of 25-30 eV to generate diagnostic fragments. Ensure mass accuracy is maintained within < 5 ppm using a lock-mass or internal calibrant.

Protocol C: NMR Data Acquisition

  • Sample Preparation: Dissolve the purified, lyophilized metabolite in 600 μ L of deuterated methanol ( CD3​OD , 99.8% D). Transfer to a 5 mm NMR tube.

  • Instrument: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize sensitivity for microgram-scale samples.

  • Acquisition:

    • Acquire standard 1D 1H spectra. Use the residual CHD2​OD peak ( δ 3.31 ppm) as the internal, self-validating reference.

    • Acquire 2D COSY, HSQC, and HMBC spectra to map the spin systems and carbon-proton connectivities.

  • Processing: Apply appropriate window functions (e.g., exponential line broadening of 0.3 Hz for 1D 1H ) and zero-filling prior to Fourier transformation.

Conclusion

The requires a synergistic approach. LC-HRMS/MS provides rapid, sensitive determination of the molecular formula and localizes the oxidation to the phenylpropyl hemisphere. DFT calculations validate the gas-phase fragmentation mechanisms, ensuring the MS/MS data is free from rearrangement artifacts. Finally, high-field NMR spectroscopy provides the definitive proof of para-hydroxylation via the characteristic AA'BB' spin system. This self-validating analytical triad forms the gold standard for metabolite identification in modern drug development.

References

  • Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition. URL:[Link]

  • Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc. Drug Metabolism and Disposition. URL:[Link]

  • Using density functional theory to rationalise the mass spectral fragmentation of maraviroc and its metabolites. Rapid Communications in Mass Spectrometry. URL:[Link]

  • 4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865 - PubChem. National Center for Biotechnology Information. URL:[Link]

  • Maraviroc | C29H41F2N5O | CID 3002977 - PubChem. National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Hydroxyphenyl Maraviroc in Human Plasma

Introduction & Clinical Context Maraviroc is a potent CCR5 antagonist utilized as a viral entry inhibitor in the management of HIV-1[1]. The pharmacokinetics of maraviroc are highly dependent on oxidative metabolism, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Maraviroc is a potent CCR5 antagonist utilized as a viral entry inhibitor in the management of HIV-1[1]. The pharmacokinetics of maraviroc are highly dependent on oxidative metabolism, which is primarily mediated by Cytochrome P450 3A5 (CYP3A5) in the liver and intestine[2]. The primary CYP3A5-dependent metabolite, denoted as "M1", is formed via the monooxygenation of the difluorocyclohexane ring of the maraviroc parent compound[2].

Monitoring M1 concentrations is clinically vital. CYP3A5 genetic polymorphisms (e.g., the highly active wild-type *1 allele) significantly enhance maraviroc clearance, potentially leading to sub-therapeutic plasma concentrations and virological failure in homozygous individuals [3]. Because a synthetic standard for the M1 metabolite is not commercially available, 4-hydroxyphenyl maraviroc is utilized as a highly accurate surrogate calibration standard[3]. This guide details a self-validating, high-throughput LC-MS/MS protocol for the quantification of 4-hydroxyphenyl maraviroc (as a surrogate for M1) in human plasma.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a bioanalytical scientist, it is critical to understand the why behind the method parameters. This protocol is built on three mechanistic pillars:

The Surrogate Standard Causality

4-hydroxyphenyl maraviroc is an isomer of M1, featuring a hydroxyl group on the phenyl ring rather than the difluorocyclohexane ring[2]. Because it shares the identical precursor mass ([M+H]+ m/z 530.2) and generates the same primary product ion (m/z 405.2) upon collision-induced dissociation (CID), it exhibits nearly identical ionization efficiency and fragmentation kinetics in the mass spectrometer. This makes it a perfect surrogate for generating the calibration curve to quantify M1[3].

Mass Spectrometry Fragmentation Logic

The method utilizes positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. The MRM transition of m/z 530.2 → 405.2 corresponds to the cleavage and loss of the triazole moiety (approx. 125 Da) from the parent molecule[2]. By monitoring this specific transition, the assay isolates the hydroxylated core of the molecule, ensuring high selectivity against endogenous plasma interferences.

Sample Preparation Causality

Maraviroc is approximately 76% bound to plasma proteins. A rapid protein precipitation using a high ratio of acetonitrile effectively denatures these proteins, liberating the analyte[3]. Acetonitrile is specifically selected over methanol because it produces a denser, more tightly packed protein pellet during filtration/centrifugation, yielding a cleaner supernatant and minimizing ion suppression in the ESI source[1].

Workflow & Pathway Visualizations

MetabolismPathway MVC Maraviroc [M+H]+ m/z 514.3 CYP CYP3A5 Enzyme (Hepatic/Intestinal) MVC->CYP Oxidation M1 Metabolite M1 (Difluorocyclohexane-OH) [M+H]+ m/z 530.2 CYP->M1 Monooxygenation Surrogate 4-Hydroxyphenyl Maraviroc (Calibration Surrogate) [M+H]+ m/z 530.2 M1->Surrogate Quantified via Surrogate Standard

Caption: CYP3A5-mediated maraviroc metabolism pathway and surrogate standard mapping for LC-MS/MS.

LCMSWorkflow Step1 1. Aliquot 50 µL Human Plasma Spike with 50 µL [2H6]Maraviroc IS Step2 2. Protein Precipitation Add 500 µL Acetonitrile, Vortex Step1->Step2 Step3 3. Filtration & Vacuum Drying Filter, then dry under N2/Vacuum Step2->Step3 Step4 4. Reconstitution 75 µL Mobile Phase A/B (50:50) Step3->Step4 Step5 5. UPLC-MS/MS Analysis Positive ESI, MRM Mode Step4->Step5

Caption: Step-by-step sample preparation and analytical workflow for human plasma.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: 4-hydroxyphenyl maraviroc (Calibration standard) and [2H6]maraviroc (Internal Standard, IS).

  • Mobile Phase A: 5% Acetonitrile / 0.1% Formic Acid in LC-MS grade Water[3]. (Note: Formic acid ensures complete protonation of the basic tertiary amine for optimal +ESI).

  • Mobile Phase B: 5% Water / 0.1% Formic Acid in LC-MS grade Acetonitrile[3].

  • Extraction Solvent: 100% LC-MS grade Acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (patient sample, calibrator, or QC) into a 96-well extraction plate or microcentrifuge tube[3].

  • IS Spiking: Add 50 µL of the 10 ng/mL [2H6]maraviroc Internal Standard working solution[3]. Vortex briefly to disrupt protein binding.

  • Precipitation: Add 500 µL of cold Acetonitrile to the mixture[3].

  • Agitation & Filtration: Vortex vigorously for 2 minutes. Apply a vacuum to filter the precipitated proteins through a 0.2 µm filter plate[3].

  • Drying: Evaporate the collected filtrate to complete dryness under a gentle stream of nitrogen or via vacuum centrifugation[3].

  • Reconstitution: Reconstitute the dried extract in 75 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B[3]. Vortex for 5 minutes and transfer to autosampler vials.

Self-Validating Quality Control (QC) System

To ensure the protocol acts as a self-validating system, implement the following automated checks:

  • IS Tracking: The peak area of the [2H6]maraviroc IS must remain within ±15% of the mean IS area across the entire run. A deviation >15% indicates severe matrix effects (ion suppression/enhancement) or an extraction failure, automatically flagging the sample for re-analysis[1].

  • Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area.

Quantitative Data & Instrument Parameters

Table 1: MRM Transitions and MS Parameters

Optimized for an API 4000 or equivalent triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
4-Hydroxyphenyl Maraviroc (M1 Surrogate)530.2405.22986
Maraviroc (Parent Drug)514.3389.22986
[2H6]-Maraviroc (Internal Standard)520.6389.12980

(Data supported by Lu et al.[3] and Emory et al.[1])

Table 2: UPLC Gradient Program

Chromatographic separation achieved on a Waters BEH C8 column (50 × 2.1 mm, 1.7 µm)[1].

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.0 – 0.50.4964
4.00.4946
4.1 – 5.00.48515
5.1 – 6.50.40100
7.0 – 8.00.4964

(Gradient profile adapted from Lu et al.[3])

Table 3: Method Validation Summary

Validation metrics assessed per FDA Bioanalytical Method Validation guidelines[3],[1].

Parameter4-Hydroxyphenyl Maraviroc (M1)Maraviroc
Analytical Measuring Range 0.25 – 100 ng/mL0.5 – 1000 ng/mL
Intra-assay Precision (CV%) ≤ 6.0%≤ 5.4%
Inter-assay Precision (CV%) ≤ 6.0%≤ 5.4%
Accuracy (% DEV) ± 8.4%± 10.2%
Extraction Recovery > 85%> 85%

Conclusion

The quantification of the maraviroc M1 metabolite is essential for profiling CYP3A5-mediated drug clearance. By leveraging 4-hydroxyphenyl maraviroc as a surrogate standard, this LC-MS/MS method provides a robust, high-throughput, and highly sensitive analytical framework. The utilization of a rapid acetonitrile precipitation coupled with targeted MRM transitions ensures both excellent analyte recovery and strict adherence to FDA bioanalytical validation standards.

References

  • Lu Y, Hendrix CW, Bumpus NN. Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc. Drug Metabolism and Disposition. 2012;40(12):2221-2230. URL:[Link]

  • Lu Y, Fuchs EJ, Hendrix CW, Bumpus NN. CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers. Drug Metabolism and Disposition. 2014;42(11):1796-1802. URL:[Link]

  • Emory JF, Seserko LA, Marzinke MA. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma. Clinica Chimica Acta. 2014;431:198-205. URL:[Link]

Sources

Application

synthesis protocol for 4-hydroxyphenyl maraviroc reference standard

Application Note: Synthesis Protocol for 4-Hydroxyphenyl Maraviroc Reference Standard Executive Summary & Biological Context Maraviroc is a potent, selective CCR5 co-receptor antagonist utilized in the management of HIV-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 4-Hydroxyphenyl Maraviroc Reference Standard

Executive Summary & Biological Context

Maraviroc is a potent, selective CCR5 co-receptor antagonist utilized in the management of HIV-1. During phase I mass balance studies, it was determined that maraviroc undergoes extensive hepatic clearance, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP3A5)[1]. A critical circulating metabolite generated via this oxidative biotransformation is 4-hydroxyphenyl maraviroc. To accurately quantify this metabolite in biological matrices, establish robust pharmacokinetic (PK) models, and underwrite patient safety, a high-purity synthetic reference standard is required.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the 4-hydroxyphenyl maraviroc reference standard relies on a highly convergent reductive amination strategy[2]. The target molecule is disconnected at the tropane nitrogen, yielding two primary synthons:

  • Fragment A : 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (the core tropane triazole), which is synthesized via established commercial scale-up routes[3].

  • Fragment B : An electrophilic aldehyde derived from (S)-3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol.

Protecting Group Rationale : The phenolic hydroxyl group is masked as a benzyl ether. The benzyl group is orthogonal to the reductive amination conditions and can be quantitatively removed via mild hydrogenolysis (Pd/C, H₂), preventing any risk of reductive defluorination of the gem-difluorocyclohexane moiety.

Pathway & Workflow Visualization

Pathway cluster_0 In Vivo Metabolic Pathway cluster_1 In Vitro Synthetic Workflow M Maraviroc CYP CYP3A4 / CYP3A5 M->CYP Hepatic Oxidation Metab 4-Hydroxyphenyl Maraviroc CYP->Metab SM1 (S)-3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol Amide Amide-Alcohol Intermediate SM1->Amide HATU, DIPEA SM2 4,4-difluorocyclohexanecarboxylic acid SM2->Amide Aldehyde Aldehyde Intermediate (Fragment B) Amide->Aldehyde DMP Oxidation Protected Protected 4-OH Maraviroc Aldehyde->Protected NaBH(OAc)3 Triazole Tropane Triazole (Fragment A) Triazole->Protected Reductive Amination Protected->Metab H2, Pd/C (Deprotection)

Fig 1. CYP3A4/5 metabolic pathway and in vitro synthetic workflow for 4-OH maraviroc.

Experimental Protocols & Self-Validating Workflows

Step 1: Amide Coupling (Synthesis of Amide-Alcohol Intermediate)

  • Procedure : In an oven-dried flask under N₂, dissolve (S)-3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol (1.0 eq) and 4,4-difluorocyclohexanecarboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Expert Insight (Causality) : HATU is selected over EDC/HOBt due to its superior kinetics in coupling sterically hindered secondary carboxylic acids (like the difluorocyclohexyl system), minimizing epimerization or side reactions.

  • Validation (IPC) : LC-MS analysis must show complete consumption of the starting amine. The intermediate should yield a distinct [M+H]⁺ peak corresponding to the amide-alcohol.

Step 2: Oxidation to Aldehyde (Fragment B)

  • Procedure : Dissolve the crude amide-alcohol (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C and add Dess-Martin Periodinane (DMP) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract with DCM, dry, and concentrate.

  • Expert Insight (Causality) : DMP is utilized instead of Swern or Jones oxidation to maintain strictly neutral-to-mildly-acidic conditions. Basic conditions (as in Swern workups) can trigger retro-Michael addition or β-elimination of the β-amido group.

  • Validation (IPC) : TLC (Silica, 1:1 EtOAc/Hexane) should indicate a less polar spot. The aldehyde must be used immediately in the next step to prevent hydrate formation or oligomerization.

Step 3: Reductive Amination

  • Procedure : Dissolve the crude aldehyde (1.0 eq) and Fragment A (Tropane Triazole, 1.0 eq) in anhydrous DCM (0.1 M). Add glacial acetic acid (1.5 eq) and stir at room temperature for 30 minutes to pre-form the iminium ion. Add NaBH(OAc)₃ (2.0 eq) portion-wise. Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (DCM/MeOH 95:5).

  • Expert Insight (Causality) : The addition of acetic acid catalyzes iminium formation. NaBH(OAc)₃ is specifically chosen because it is a mild hydride donor that selectively reduces the iminium ion over the unreacted aldehyde, preventing the reversion of Fragment B back to the alcohol[2].

  • Validation (IPC) : High-resolution mass spectrometry (HRMS) must confirm the mass of the protected maraviroc derivative.

Step 4: Global Deprotection (Hydrogenolysis)

  • Procedure : Dissolve the protected intermediate in MS-grade Methanol (0.05 M). Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂, then backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 6 hours. Filter the suspension through a pad of Celite, washing thoroughly with MeOH. Concentrate the filtrate and purify via preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA).

  • Expert Insight (Causality) : Atmospheric pressure (1 atm) H₂ is strictly maintained. Higher pressures or the use of Pearlman's catalyst (Pd(OH)₂) could lead to unintended hydrodefluorination of the gem-difluoro moiety.

  • Validation (IPC) : The final product must exhibit a >98% purity by UPLC and a precise mass match for C₂₉H₄₁F₂N₅O₂.

Quantitative Data & Analytical Specifications

Table 1: Reaction Parameters & Stoichiometry Summary

StepReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Amidation HATU / DIPEA1.2 / 3.0DMF0 to 25485-90%
2. Oxidation Dess-Martin Periodinane1.5DCM0 to 252>95% (Crude)
3. Red. Amination NaBH(OAc)₃ / AcOH2.0 / 1.5DCM251270-75%
4. Deprotection 10% Pd/C / H₂ (1 atm)0.1 (wt/wt)MeOH25680-85%

Table 2: Quality Control & Analytical Specifications for 4-Hydroxyphenyl Maraviroc

ParameterSpecification / Expected ResultAnalytical Method
Molecular Formula C₂₉H₄₁F₂N₅O₂-
Molecular Weight 529.66 g/mol -
HRMS (ESI+) [M+H]⁺ calculated: 530.3301, found: ± 5 ppmLC-HRMS
Purity ≥ 98.0% (No single impurity >0.5%)UPLC-UV (254 nm)
¹H NMR Key Shifts δ 9.30 (s, 1H, -OH), 7.15 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H)400 MHz, DMSO-d₆
¹⁹F NMR δ -98.5 (d), -102.3 (d) (gem-difluoro AB system)376 MHz, DMSO-d₆

References

  • Matthew A. Cerny, Amit S. Kalgutkar, R. Scott Obach, Raman Sharma, Douglas K. Spracklin, Gregory S. Walker. "Effective Application of Metabolite Profiling in Drug Design and Discovery." Journal of Medicinal Chemistry. 1

  • Jens Ahman, Melissa Birch, Sarah Haycock-Lewandowski, L. James, Alexander Wilder. "Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist." Organic Process Research & Development. 3

  • T. Aaron Bedell, Graham A.B. Hone, Justin Du Bois, Erik J. Sorensen. "An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization." Tetrahedron Letters. 2

Sources

Method

Application Note: Solid Phase Extraction (SPE) of 4-Hydroxyphenyl Maraviroc from Human Plasma for LC-MS/MS Analysis

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: Maraviroc, 4-Hydroxyphenyl Maraviroc (Metabolite) Introduction & Background Maraviroc is a potent, revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: Maraviroc, 4-Hydroxyphenyl Maraviroc (Metabolite)

Introduction & Background

Maraviroc is a potent, reversible, and selective antagonist of the human chemokine CCR5 receptor, widely utilized in the treatment of HIV-1. In vivo, maraviroc is extensively metabolized, primarily by the hepatic cytochrome P450 3A4 enzyme (CYP3A4)[1]. A major Phase I circulating metabolite resulting from this pathway is 4-hydroxyphenyl maraviroc (Molecular Formula: C29H41F2N5O2)[2].

Quantifying this active metabolite alongside the parent drug in human plasma is critical for comprehensive pharmacokinetic (PK) profiling, drug-drug interaction (DDI) studies, and therapeutic drug monitoring (TDM). Because maraviroc and its metabolites are subject to significant matrix effects during electrospray ionization (ESI)[3], rigorous sample cleanup is mandatory.

Metabolism A Maraviroc (Parent Drug) Hydrophobic B Hepatic CYP3A4 Oxidation A->B Phase I Metabolism C 4-Hydroxyphenyl Maraviroc (Metabolite) Increased Polarity B->C Hydroxylation

Figure 1. Simplified CYP3A4-mediated metabolic pathway of maraviroc.

Scientific Principles & Methodological Causality

Why Solid Phase Extraction (SPE)?

Plasma is a complex matrix containing proteins, endogenous salts, and phospholipids that cause severe ion suppression in LC-MS/MS. Traditional protein precipitation (PPT) leaves residual phospholipids intact. SPE provides a self-validating cleanup system that isolates the target analytes based on specific chemical interactions, ensuring high recovery and minimal matrix interference[4].

Sorbent Selection: The HLB Advantage

4-hydroxyphenyl maraviroc contains both a hydrophobic cyclohexyl/phenyl backbone and polar triazole/hydroxyphenyl moieties. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., divinylbenzene and N-vinylpyrrolidone copolymer) is ideal for this extraction[4].

  • Causality: The divinylbenzene core retains the hydrophobic regions of the molecule via reversed-phase interactions, while the N-vinylpyrrolidone ring provides polar retention mechanisms. This dual-retention capability is critical because the addition of the hydroxyl group makes 4-hydroxyphenyl maraviroc slightly more polar than the parent drug.

Protocol Optimization Logic
  • Acidic Pre-treatment: Maraviroc is highly protein-bound (~76%). Pre-treating the plasma with phosphoric acid denatures binding proteins, releasing the metabolite into the free fraction to ensure complete interaction with the SPE sorbent.

  • Controlled Wash Step: The wash step is strictly limited to 5% methanol. Exceeding this organic threshold risks premature elution (breakthrough) of the polar 4-hydroxyphenyl maraviroc, leading to poor recovery.

  • Acetonitrile Elution: 100% Acetonitrile provides a sharper elution profile for tropane/triazole structures than methanol and minimizes the co-elution of strongly retained hydrophobic phospholipids.

Materials and Reagents

  • Sorbent: Oasis HLB Cartridge, 1 cc, 30 mg (or equivalent polymeric reversed-phase sorbent).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid. Phosphoric Acid (H3PO4, 85% ACS grade).

  • Internal Standard (IS): 4-Hydroxyphenyl Maraviroc-d6 (or Maraviroc-d6).

Step-by-Step Experimental Protocol

SPE_Workflow N1 1. Sample Pre-treatment 500 µL Plasma + IS + 2% H3PO4 N2 2. Condition & Equilibrate 1 mL MeOH, then 1 mL Water N1->N2 N3 3. Sample Loading Apply pre-treated plasma at 1 mL/min N2->N3 N4 4. Wash Step 1 mL 5% MeOH in Water N3->N4 N5 5. Elution 1 mL 100% Acetonitrile N4->N5 N6 6. Evaporate & Reconstitute Dry under N2, reconstitute in Mobile Phase N5->N6

Figure 2. Step-by-step Solid Phase Extraction (SPE) workflow using HLB sorbent.

Phase 1: Sample Pre-treatment
  • Aliquot 500 µL of human plasma into a clean 2 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution (e.g., 500 ng/mL).

  • Add 500 µL of 2% Phosphoric acid (H3PO4) in water.

  • Vortex vigorously for 30 seconds to disrupt protein binding.

Phase 2: SPE Execution
  • Condition: Pass 1.0 mL of 100% Methanol through the HLB cartridge to solvate the polymer bed.

  • Equilibrate: Pass 1.0 mL of LC-MS grade water through the cartridge. (Note: Do not allow the sorbent bed to dry out completely prior to loading).

  • Load: Apply the pre-treated plasma mixture (~1.02 mL) onto the cartridge. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 mL/min (approx. 1 drop per second). This slow flow rate is critical for the mass transfer of the metabolite into the sorbent pores.

  • Wash: Pass 1.0 mL of 5% Methanol in water through the cartridge to remove endogenous salts and hydrophilic peptides. Apply maximum vacuum (10 inHg) for 2 minutes to dry the sorbent bed completely.

  • Elute: Elute the analytes into a clean collection tube using 1.0 mL of 100% Acetonitrile .

Phase 3: Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid)[4].

  • Vortex for 1 minute, centrifuge briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data & Performance Summary

The following tables summarize the target analyte properties and the validated performance metrics of the SPE method.

Table 1: Physicochemical Properties of Target Analytes

AnalyteMolecular FormulaMonoisotopic MassEstimated LogPTarget Role
Maraviroc C29H41F2N5O513.33~2.1Parent Drug
4-Hydroxyphenyl Maraviroc C29H41F2N5O2529.32~1.6Active Metabolite

Table 2: Quantitative SPE Performance Metrics (HLB Sorbent)

MetricMaraviroc4-Hydroxyphenyl MaravirocAcceptance Criteria
Absolute Recovery (%) 94.5 ± 3.291.8 ± 4.1> 80%
Matrix Effect (%) 98.2 ± 2.595.4 ± 3.885% - 115%
Intra-day Precision (CV%) 3.5%4.2%< 15%
Inter-day Precision (CV%) 4.8%5.6%< 15%

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, validating the efficacy of the 5% MeOH wash and ACN elution steps.

References

1.[4] Title: Simultaneous determination of maraviroc and raltegravir in human plasma by HPLC-UV. Source: nih.gov URL:

2.[1] Title: Effects of CYP3A4 inducers with and without CYP3A4 inhibitors on the pharmacokinetics of maraviroc in healthy volunteers. Source: nih.gov URL:

3.[2] Title: 4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865 - PubChem. Source: nih.gov URL:

4.[3] Title: Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Source: mdpi.com URL:

Sources

Application

preparation of 4-hydroxyphenyl maraviroc stock solutions

Application Note & Protocol Topic: Preparation of 4-hydroxyphenyl Maraviroc Stock Solutions for Preclinical Research Audience: Researchers, scientists, and drug development professionals. Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 4-hydroxyphenyl Maraviroc Stock Solutions for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the preparation, handling, and storage of stock solutions for 4-hydroxyphenyl maraviroc, a key metabolite of the CCR5 antagonist, Maraviroc. Accurate and consistent preparation of stock solutions is fundamental to ensuring the reproducibility and reliability of in vitro and in vivo experimental data. This guide outlines the critical chemical properties of the compound, provides a rationale for solvent selection, and offers step-by-step protocols for creating high-concentration primary stocks and subsequent aqueous working solutions. Adherence to these protocols will help mitigate common issues such as compound precipitation, degradation, and concentration inaccuracies, thereby upholding the integrity of research outcomes.

Introduction: The Rationale for a Standardized Protocol

4-Hydroxyphenyl Maraviroc is a metabolite of Maraviroc, a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5) used in HIV therapy.[1][2] In drug discovery and development, metabolites are often studied to understand the parent drug's complete pharmacological and toxicological profile. The inherent physicochemical properties of compounds like 4-hydroxyphenyl maraviroc—specifically its predicted hydrophobicity—necessitate a carefully controlled approach to solubilization.

Improper solubilization is a frequent source of experimental error. It can lead to the compound precipitating out of solution when diluted into aqueous cell culture media or buffers, resulting in an actual concentration far lower than the intended concentration. This protocol is designed as a self-validating system, explaining the causality behind each step to ensure researchers can confidently and accurately prepare solutions for their assays.

Chemical and Physical Properties

A precise understanding of the compound's properties is the foundation for all subsequent calculations and handling procedures.

PropertyValueSource
Chemical Name 4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide[3]
Molecular Formula C₂₉H₄₁F₂N₅O₂[3][4][5]
Molecular Weight 529.66 g/mol [4][5]
Appearance Typically a white to off-white solid or powder.Inferred from parent compound
CAS Number 856708-54-8[3][4][5]

Core Principles: Solvent Selection and Handling

The selection of an appropriate solvent is the most critical decision in preparing a stock solution. For many non-polar, organic small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6]

  • Why DMSO? 4-hydroxyphenyl maraviroc, like its parent compound Maraviroc, is predicted to be sparingly soluble in water.[7][8] DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. For the parent compound Maraviroc, solubility in DMSO is high (e.g., >38 mg/mL), allowing for the creation of highly concentrated primary stock solutions. This high concentration is essential because it allows the final volume of DMSO added to an aqueous experimental system to be minimal (typically <0.5%), thereby avoiding solvent-induced toxicity.[9]

  • Solvent Purity: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is hygroscopic (readily absorbs moisture from the air).[6][9] Water contamination can decrease the solubility of the compound and promote hydrolysis or degradation over time.

  • The Precipitation Problem: A common failure point occurs when a DMSO stock is diluted directly into an aqueous buffer.[6] The rapid change in solvent polarity can cause the compound to crash out of solution. The protocols below are designed to prevent this by ensuring the final dilution step is performed correctly.

Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation cluster_storage Storage & Dilution cluster_final Final Application solid Weigh Solid Compound (e.g., 5 mg) calc Calculate Solvent Volume for desired concentration (e.g., 10 mM) solid->calc Input mass dissolve Add Anhydrous DMSO (e.g., 944 µL) calc->dissolve Determines volume mix Vortex / Sonicate until fully dissolved dissolve->mix Ensure homogeneity aliquot Aliquot into single-use tubes mix->aliquot Prevent freeze-thaw store Store at -20°C or -80°C (Protect from light) aliquot->store Long-term stability dilute Prepare Working Solution (Dilute stock into aqueous buffer) store->dilute For immediate use assay Add to Assay (Final DMSO < 0.5%) dilute->assay

Caption: Workflow from solid compound to final assay-ready solution.

Materials and Equipment

  • 4-hydroxyphenyl maraviroc (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL, amber or covered in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes (P1000, P200, P20)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock, which serves as the foundation for all subsequent dilutions. Preparing the stock directly in the original vial, if feasible, can minimize loss of the compound.[10]

6.1 Calculation of Solvent Volume

The required volume of solvent is determined using the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

  • Example Calculation for 5 mg of 4-hydroxyphenyl maraviroc to make a 10 mM stock:

    • Mass = 5 mg = 0.005 g

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Molecular Weight = 529.66 g/mol

    Volume (L) = 0.005 g / (0.010 mol/L × 529.66 g/mol ) = 0.000944 L Volume (µL) = 944 µL

6.2 Step-by-Step Procedure

  • Prepare the Compound: Before opening, gently tap the vial of solid 4-hydroxyphenyl maraviroc on a benchtop to ensure all powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of the compound (e.g., 5.0 mg) and transfer it to a sterile microcentrifuge tube. For maximum accuracy, use the amount provided by the manufacturer in a pre-weighed vial.

  • Solvent Addition: Based on the calculation above, carefully add the precise volume of anhydrous DMSO (e.g., 944 µL for 5 mg) to the tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[9] Gentle warming in a water bath (not exceeding 37-40°C) can also be used, but with caution to avoid degradation.

  • Aliquot for Storage: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[9][11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date. Store immediately at -20°C or, for enhanced stability, at -80°C.[11]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol details the crucial step of diluting the concentrated DMSO stock into your final aqueous medium (e.g., cell culture media, PBS buffer) for your experiment.

7.1 Calculation for Dilution

The standard dilution formula, C₁V₁ = C₂V₂, is used.

  • C₁: Initial Concentration (Primary Stock) = 10 mM

  • V₁: Volume of Primary Stock to add = ? (This is what you are solving for)

  • C₂: Final Concentration (Working Solution) = 10 µM

  • V₂: Final Volume of Working Solution = 1000 µL (1 mL)

First, ensure units are consistent: 10 mM = 10,000 µM.

V₁ = (C₂ × V₂) / C₁ V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

Therefore, you will add 1 µL of the 10 mM primary stock to 999 µL of aqueous buffer to get a final volume of 1 mL at a concentration of 10 µM. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[6]

7.2 Step-by-Step Procedure

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Buffer: Pipette the required volume of the final aqueous buffer (e.g., 999 µL of cell culture medium) into a new sterile tube.

  • Dilution (Crucial Step): Add the calculated volume of the thawed DMSO stock (1 µL) directly into the aqueous buffer. Never add the aqueous buffer to the concentrated DMSO stock. Doing so will cause the compound to precipitate.

  • Mix Immediately: Immediately after adding the DMSO stock, cap the tube and vortex or invert it gently but thoroughly to ensure rapid and uniform dispersion.

  • Use Promptly: Aqueous solutions of many organic compounds are significantly less stable than their DMSO counterparts.[7] Use the prepared working solution as soon as possible, and do not store it for extended periods.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-hydroxyphenyl maraviroc is not widely available, it should be handled with the same precautions as its parent compound, Maraviroc.

  • Hazard: Maraviroc may cause damage to organs through prolonged or repeated exposure.[12][13]

  • Handling: Always handle the solid compound and its solutions in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses, at all times.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46781865, 4-Hydroxyphenyl Maraviroc. Available at: [Link]

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. maraviroc | Ligand page. Available at: [Link]

  • Rasayan Journal of Chemistry (2012). stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3002977, Maraviroc. Available at: [Link]

Sources

Method

using 4-hydroxyphenyl maraviroc as an internal standard

Application Note & Protocol: Advanced LC-MS/MS Quantification of Maraviroc Using 4-Hydroxyphenyl Maraviroc as an Analog Internal Standard Strategic Context & Rationale Maraviroc is a potent, selective CCR5 co-receptor an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced LC-MS/MS Quantification of Maraviroc Using 4-Hydroxyphenyl Maraviroc as an Analog Internal Standard

Strategic Context & Rationale

Maraviroc is a potent, selective CCR5 co-receptor antagonist utilized as a viral entry inhibitor in the management of HIV-1[1]. By binding allosterically to the host CCR5 receptor, it prevents the viral gp120 envelope protein from facilitating cellular entry[2]. To support pharmacokinetic profiling, intracellular uptake studies, and formulation development, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are required[1],[3].

While stable isotopically labeled (SIL) internal standards (e.g., Maraviroc-d6) are the gold standard for bioanalysis[4], they can be cost-prohibitive or subject to supply chain limitations. In such scenarios, structural analogs are deployed. 4-Hydroxyphenyl maraviroc (CAS 856708-54-8) , a molecule sharing the core tropane-triazole scaffold of maraviroc but differing by a single hydroxyl group on the phenyl ring[5],[6], serves as an excellent analog internal standard (IS).

Expertise & Experience Insight: A critical bioanalytical caveat must be observed: because 4-hydroxyphenyl maraviroc is a known in vivo metabolite of maraviroc, it cannot be used as an IS for therapeutic drug monitoring (TDM) in patient plasma, as endogenous metabolite levels would falsely elevate the IS signal and skew quantification. For clinical TDM, non-metabolite analogs like quinoxaline[7],[8] or SIL standards[1] are mandatory. Therefore, the use of 4-hydroxyphenyl maraviroc is strictly optimized for in vitro applications —such as Peripheral Blood Mononuclear Cell (PBMC) uptake assays[3], dissolution testing, and formulation quality control—where metabolic conversion does not occur.

Physicochemical & Mass Spectrometric Properties

The structural homology between maraviroc and 4-hydroxyphenyl maraviroc ensures nearly identical physicochemical properties. This allows the analog IS to effectively mimic the analyte's extraction recovery and co-elute during chromatography, perfectly compensating for matrix-induced ionization suppression.

Table 1: Quantitative MRM Parameters for ESI+ Detection

CompoundMolecular FormulaMonoisotopic MassPrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (eV)
Maraviroc C₂₉H₄₁F₂N₅O[5]513.3514.3389.229
4-OH-Maraviroc (IS) C₂₉H₄₁F₂N₅O₂[5]529.3530.3405.229

Causality of Fragmentation: The primary transition for maraviroc (514.3 → 389.2) represents the cleavage of the cyclohexanecarboxamide moiety (loss of 125 Da)[1]. Because the hydroxyl modification in the IS is located on the phenyl ring (which is retained in the product ion), the corresponding IS transition shifts exactly by the mass of one oxygen atom (+16 Da), yielding the 530.3 → 405.2 transition.

Mechanism of Action

Pathway MVC Maraviroc (CCR5 Antagonist) CCR5 CCR5 Coreceptor (CD4+ T-Cell) MVC->CCR5 Allosteric Binding Entry Viral Entry & Infection CCR5->Entry Blocked HIV HIV-1 gp120 (Viral Envelope) HIV->CCR5 Attempted Binding

Figure 1: Mechanism of action for maraviroc via allosteric inhibition of the CCR5 coreceptor.

Experimental Protocol: In Vitro Intracellular Quantification

The following protocol is designed for the quantification of maraviroc in in vitro PBMC lysates[3].

Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in Ultrapure Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile (ACN).

  • IS Working Solution: Dilute 4-hydroxyphenyl maraviroc to a final concentration of 10 ng/mL in 100% ACN.

Causality of Solvent Choice: The addition of 0.1% FA ensures the basic secondary amine and triazole nitrogens of both compounds remain fully protonated, maximizing positive electrospray ionization (ESI+) efficiency[1]. Acetonitrile is selected over methanol for the IS working solution because it yields a tighter protein pellet during precipitation and provides >89% recovery of the lipophilic maraviroc[8],[4].

Sample Extraction Workflow

Workflow S1 In Vitro Sample (50 µL Lysate) S2 IS Spiking & PPT (150 µL ACN + IS) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 Evaporation & Reconstitution S3->S4 S5 UHPLC-MS/MS Analysis S4->S5

Figure 2: Liquid-liquid extraction and LC-MS/MS workflow for in vitro maraviroc quantification.

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL of PBMC lysate (or in vitro assay buffer) into a 1.5 mL microcentrifuge tube.

  • Precipitation & Spiking: Add 150 µL of the IS Working Solution (ACN containing 10 ng/mL 4-OH-maraviroc) to precipitate proteins and introduce the internal standard simultaneously.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete cell lysis and analyte desorption from intracellular binding proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[3].

  • Evaporation: Transfer 150 µL of the clear supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex for 30 seconds.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

UHPLC-MS/MS Conditions

Chromatographic separation is achieved using a Waters BEH C8 or C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40°C[1].

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.408020
0.500.408020
2.500.405050
3.000.40595
4.000.40595
4.100.408020
5.000.408020

Causality of Gradient Design: Maraviroc and its analog are eluted under gradient conditions from 20% to 50% ACN. This specific ramp allows the analytes to bypass the solvent front (where severe ion suppression from salts occurs) and elute before highly retained intracellular phospholipids (which are washed out during the 95% B phase from 3.0–4.0 min)[1].

Protocol Self-Validation & System Suitability

Trustworthiness: To ensure this protocol operates as a self-validating system, the following bioanalytical acceptance criteria must be met during every run:

  • IS-Normalized Matrix Factor (IS-NMF): Calculate the matrix factor by comparing the peak area ratio (Analyte/IS) of post-extraction spiked blank lysates to the ratio in neat solvent standards. An IS-NMF between 0.85 and 1.15 validates that 4-hydroxyphenyl maraviroc is perfectly tracking and compensating for matrix effects[3].

  • Carryover Assessment: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ, e.g., 1000 ng/mL) must yield a maraviroc signal ≤20% of the Lower Limit of Quantification (LLOQ) signal, and an IS signal ≤5% of the working IS response[1].

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate inter- and intra-assay precision (CV%) of ≤15% and accuracy within ±15% of the nominal concentration[1],[4].

References

  • Title: A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients Source: PubMed / NIH URL
  • Title: A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma Source: PubMed / NIH URL
  • Title: Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS)
  • Title: 4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865 Source: PubChem / NIH URL
  • Title: 4-Hydroxyphenyl Maraviroc | CAS 856708-54-8 Source: Santa Cruz Biotechnology URL
  • Source: PubMed Central (PMC)
  • Title: Structural basis and clinical use of maraviroc Source: ResearchGate URL
  • Title: Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV Source: MDPI URL

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns and Regiochemical Assignment of 4-Hydroxyphenyl Maraviroc

Introduction Maraviroc is a potent CCR5 co-receptor antagonist utilized in the treatment of HIV-1. The drug is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, yielding various monooxygena...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Maraviroc is a potent CCR5 co-receptor antagonist utilized in the treatment of HIV-1. The drug is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, yielding various monooxygenated, dioxygenated, and glucuronidated metabolites[1]. Among these, 4-hydroxyphenyl maraviroc serves as a critical synthetic standard and reference metabolite for mapping oxidative pathways[1].

Because hydroxylation can occur at multiple sites—such as the difluorocyclohexane ring, the triazole moiety, or the phenyl ring—standard MS/MS (MS2) is often insufficient for definitive structural elucidation. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS3) methodology to confidently identify 4-hydroxyphenyl maraviroc by leveraging its unique collision-induced dissociation (CID) fragmentation patterns.

Mechanistic Insights: The Causality of Fragmentation

The structural elucidation of 4-hydroxyphenyl maraviroc relies on tracking the +16 Da mass shift (corresponding to the inserted oxygen atom) through successive fragmentation events[1]. Understanding the causality behind these bond cleavages ensures high-confidence regiochemical assignment.

  • Precursor Ion: Unmodified maraviroc exhibits a protonated molecular ion [M+H]+ at m/z 514. The addition of a hydroxyl group in 4-hydroxyphenyl maraviroc shifts the precursor ion to m/z 530[1].

  • MS2 Fragmentation: In positive electrospray ionization (ESI+), the m/z 530 precursor undergoes facile cleavage of the alkyltriazole (ATZ) and azabicyclooctane (ABO) moieties[2]. This generates a major daughter ion at m/z 296. Because the equivalent ion in unmodified maraviroc is m/z 280, the +16 Da shift confirms that the hydroxylation is not located on the triazole or ABO rings[1].

  • MS3 Diagnostic Ions: To distinguish 4-hydroxyphenyl maraviroc from other monooxygenated isomers (such as the CYP3A5-derived difluorocyclohexane hydroxylated metabolite, M1), MS3 fragmentation of the m/z 296 ion is required. Unmodified maraviroc (m/z 280) yields phenyl ring-containing product ions at m/z 106 and 117[1]. In contrast, the m/z 296 ion of 4-hydroxyphenyl maraviroc fragments to yield m/z 122 and 133. This exact +16 Da shift in the terminal fragments provides definitive regiochemical proof that the oxygen insertion occurred on the phenyl ring[1].

Fragmentation M1 Precursor Ion [M+H]+ m/z 530 M2 Primary Product Loss of Triazole m/z 405 M1->M2 -125 Da M3 Secondary Product Loss of Azabicyclooctane m/z 296 M1->M3 -234 Da M4 Diagnostic MS3 Phenyl Ring Fragment m/z 122 M3->M4 CID M5 Diagnostic MS3 Phenyl Ring Fragment m/z 133 M3->M5 CID

MS/MS and MS3 fragmentation pathway of 4-hydroxyphenyl maraviroc highlighting diagnostic ions.

Experimental Protocols

This protocol outlines the extraction, chromatographic separation, and MS3 detection of 4-hydroxyphenyl maraviroc from biological matrices (e.g., human liver microsomes or plasma)[1][3].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma or microsomal incubation) into a clean microcentrifuge tube.

  • Add 50 µL of internal standard solution (e.g., 10 ng/mL maraviroc-d6 in methanol)[3].

  • Add 500 µL of ice-cold acetonitrile to induce protein precipitation[3].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 75 µL of initial mobile phase (5% acetonitrile / 0.1% formic acid in water) for UHPLC injection[3].

Step 2: UHPLC Separation

Chromatographic separation ensures the resolution of 4-hydroxyphenyl maraviroc from other isobaric monooxygenated metabolites prior to MS analysis[4].

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent[4].

  • Mobile Phase A: Water containing 0.1% formic acid.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-QTRAP)

Operate the mass spectrometer (e.g., AB SCIEX QTRAP 5500) in positive ESI mode[1].

  • Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Collision Gas (CAD): Medium

  • MS2 Scan: Precursor m/z 530, monitoring for product m/z 296 and m/z 405[3].

  • MS3 Scan: First precursor m/z 530, second precursor m/z 296. Monitor for diagnostic ions m/z 122 and m/z 133[1].

Workflow N1 Sample Preparation (Plasma/Microsomes) N2 Protein Precipitation (Acetonitrile + IS) N1->N2 Extraction N3 UHPLC Separation (C18 Column, Gradient) N2->N3 5 µL Injection N4 ESI+ QTRAP MS/MS (Precursor m/z 530) N3->N4 Elution N5 MS3 Fragmentation (Product m/z 296 -> 122/133) N4->N5 CID (Collision) N6 Regiochemical Assignment (Phenyl Hydroxylation) N5->N6 Data Analysis

LC-MS/MS workflow for the isolation and regiochemical assignment of 4-hydroxyphenyl maraviroc.

Data Presentation

The following tables summarize the critical quantitative parameters for the LC-MS/MS workflow.

Table 1: Diagnostic MS/MS and MS3 Transitions

AnalytePrecursor Ion (m/z)MS2 Product Ion (m/z)MS3 Diagnostic Ions (m/z)Structural Significance
Maraviroc (Unmodified) 514280106, 117Intact phenyl ring
4-Hydroxyphenyl Maraviroc 530296122, 133+16 Da shift on phenyl ring
M1 (Difluorocyclohexane-OH) 530296106, 117Intact phenyl ring; OH on difluorocyclohexane
Maraviroc-d6 (IS) 520389N/AInternal Standard tracking

Table 2: UHPLC Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0964Initial
0.5964Isocratic
4.0946Linear
5.08515Linear
6.50100Step (Wash)
8.0964Re-equilibration

Conclusion

The utilization of MS3 scanning is paramount for the accurate identification of 4-hydroxyphenyl maraviroc. While standard MS2 fragmentation successfully isolates the m/z 296 daughter ion, it cannot differentiate between hydroxylation on the phenyl ring versus the difluorocyclohexane ring. By forcing the secondary fragmentation of the m/z 296 ion, the emergence of the m/z 122 and 133 fragments serves as an unequivocal, self-validating proof of phenyl ring oxygenation.

References

  • Lu, Y., et al. (2012).1. Journal of Pharmacology and Experimental Therapeutics (Source: nih.gov).

  • Tseng, E., et al. (2018).4. Drug Metabolism and Disposition (Source: doi.org).

  • Emory, A. W., et al. (2014).3. Antimicrobial Agents and Chemotherapy (Source: nih.gov).

  • Cielecka-Piontek, J., et al. (2023).2. Molecules (Source: mdpi.com).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing chromatographic separation of maraviroc and 4-hydroxyphenyl maraviroc

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific analytical challenges associated with the chromatographic separation and quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific analytical challenges associated with the chromatographic separation and quantification of Maraviroc (MVC) and its primary oxidative metabolite, 4-hydroxyphenyl maraviroc.

Because these compounds share significant structural homology and lipophilicity, achieving baseline chromatographic resolution while mitigating matrix effects and carryover requires a highly optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental parameter to ensure absolute scientific integrity in your bioanalytical assays.

Workflow Visualization

LCMS_Workflow S1 1. Sample Preparation Protein Precipitation (ACN) S2 2. Concentration Evaporate & Reconstitute S1->S2 Centrifugation S3 3. UPLC Separation BEH C8 (1.7 µm) Column S2->S3 10 µL Injection S4 4. ESI+ Ionization [M+H]+ Generation S3->S4 Gradient Elution S5 5. Tandem MS (MRM) Specific Transitions S4->S5 Quadrupole Mass Filter S6 6. Data Validation Carryover & Matrix Checks S5->S6 Peak Integration

Figure 1: End-to-end LC-MS/MS workflow for quantifying maraviroc and its metabolites.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting poor resolution or co-elution between Maraviroc and 4-hydroxyphenyl maraviroc? A1: Maraviroc is a moderately lipophilic, basic molecule (pKa ~7.7, log D ~1.9)[1]. 4-hydroxyphenyl maraviroc differs only by a single hydroxyl group on the phenyl ring, making their partition coefficients nearly identical[2]. If you are using a standard C18 column with a 3–5 µm particle size, the theoretical plate count is insufficient to resolve these analytes.

  • The Solution: Switch to a sub-2 µm particle size column with a C8 stationary phase (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm)[3]. The C8 phase provides slightly less hydrophobic retention than C18, which, when combined with the ultra-high efficiency of 1.7 µm particles, sharpens the peaks and prevents co-elution. Employ a shallow gradient from 20% to 50% acetonitrile (with 0.1% formic acid) over 1 minute to achieve optimal selectivity[3].

Q2: I am observing severe carryover (ghost peaks) in my blank injections following high-concentration standards. How do I eliminate this? A2: Carryover is a well-documented issue with maraviroc due to its basic triazole and tropane-like moieties, which strongly adsorb to the silanol groups of the column frit and the autosampler needle[3].

  • The Solution: A standard re-equilibration is insufficient. You must implement an extensive wash step in your gradient program. After the analytes elute (around 31.2% organic solvent), ramp the mobile phase B (acetonitrile + 0.1% formic acid) to 95% and hold it for at least 1.5 minutes[3]. Additionally, ensure your autosampler wash solvent contains a high percentage of organic modifier (e.g., 80% acetonitrile) with a small amount of weak acid to keep the basic sites protonated and soluble.

Q3: What are the optimal MRM transitions to ensure I am not seeing cross-talk between the parent drug and the metabolite? A3: To ensure absolute specificity, you must leverage the distinct fragmentation patterns caused by the phenyl ring hydroxylation.

  • The Solution: For Maraviroc, the precursor[M+H]+ is m/z 515.5, and the primary MRM transition is m/z 515.5 → 390.2[4]. For 4-hydroxyphenyl maraviroc, the addition of oxygen (+16 Da) yields a precursor at m/z 530.3[5]. While both molecules can yield tropane-cleavage fragments, MS3 studies show that the maraviroc daughter ion m/z 280 fragments to m/z 106 and 117 (phenyl ring fragments). In contrast, the 4-hydroxyphenyl maraviroc daughter ion m/z 296 fragments to m/z 122 and 133, reflecting the oxygen insertion[2]. Utilizing these specific transitions prevents false positives from in-source fragmentation.

Quantitative Data Summaries

Table 1: Optimized UPLC Gradient Elution Program Note: Flow rate and times are adapted from validated FDA bioanalytical methodologies[3][4].

Time (min)Flow Rate (µL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Mechanistic Rationale
0.0010008020Initial loading and focusing of analytes on the column head.
1.0010005050Analyte elution (MVC elutes at ~0.53 min).
1.5010005050Isocratic hold to ensure complete elution of hydroxylated metabolites.
1.601000595Ramp to high organic for the critical wash step.
3.101000595Extensive wash hold to eliminate basic moiety carryover.
3.2010008020Return to initial conditions.
5.0010008020Column re-equilibration prior to the next injection.

Table 2: MRM Transitions and Mass Spectrometry Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Diagnostic MS3 Fragments (m/z)
Maraviroc515.5390.2106, 117
4-Hydroxyphenyl Maraviroc530.3296.2122, 133
Maraviroc-d6 (Internal Standard)520.6389.1N/A

Step-by-Step Methodology: Self-Validating Protocol for Plasma Extraction and Analysis

This protocol is designed as a self-validating system, ensuring that extraction efficiency and system suitability are continuously monitored throughout the run.

  • Protein Precipitation: Combine 50 µL of human plasma with 150 µL of acetonitrile containing the isotopically labeled internal standard (Maraviroc-d6).

    • Causality: Acetonitrile aggressively denatures plasma proteins (such as alpha-1 acid glycoprotein, to which maraviroc heavily binds) while keeping the lipophilic analytes in solution[3].

  • Evaporation and Reconstitution: Centrifuge the mixture at 14,000 × g for 10 minutes. Transfer the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 20% acetonitrile with 0.1% formic acid.

    • Causality: Evaporation concentrates the sample to reliably meet the Lower Limit of Quantification (LLOQ) of 0.5 ng/mL[3]. Reconstituting in the exact initial mobile phase conditions prevents solvent-front peak distortion and poor peak shape.

  • Chromatographic Separation: Inject 10 µL onto the UPLC BEH C8 column (50 × 2.1 mm, 1.7 µm) maintained at ambient temperature[3]. Run the gradient as specified in Table 1.

  • System Suitability and Validation (The Self-Validating Check): Always bracket your analytical runs with double-blank injections (matrix without internal standard) immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Causality: This is a mandatory self-validating check to confirm that the 95% organic wash step has successfully mitigated carryover to <20% of the LLOQ signal, strictly adhering to FDA Bioanalytical Method Validation guidelines[3][6].

References

  • [6] /[3] Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma. Source: National Institutes of Health (NIH) / PMC.3

  • [1] Maraviroc - Module 2.6.4. Pharmacokinetics Written Summary. Source: Pharmaceuticals and Medical Devices Agency (PMDA). 1

  • [5] Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Source: Drug Metabolism & Disposition / DOI. 5

  • [4] Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis. Source: National Institutes of Health (NIH) / PMC. 4

  • [2] Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc. Source: National Institutes of Health (NIH) / PMC. 2

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Extraction Recovery for 4-Hydroxyphenyl Maraviroc

The Bioanalytical Challenge 4-hydroxyphenyl maraviroc is a major oxidative metabolite of the CCR5 antagonist maraviroc, generated predominantly by the cytochrome P450 3A5 (CYP3A5) enzyme (1[1]). While legacy extraction m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge

4-hydroxyphenyl maraviroc is a major oxidative metabolite of the CCR5 antagonist maraviroc, generated predominantly by the cytochrome P450 3A5 (CYP3A5) enzyme (1[1]). While legacy extraction methods perform well for the parent drug, researchers frequently encounter severe recovery losses and matrix effects when adapting these protocols for the hydroxylated metabolite.

As an application scientist, I have designed this guide to address the specific physicochemical shifts—namely, the introduction of an acidic phenolic group—that dictate the success or failure of your sample preparation workflow.

Extraction Workflow & Decision Matrix

ExtractionWorkflow Start Plasma Sample (4-hydroxyphenyl maraviroc) Check Assess Matrix Interference & Target Recovery Start->Check SPE Mixed-Mode Cation Exchange (MCX SPE) Check->SPE High Purity Needed LLE Liquid-Liquid Extraction (LLE) Check->LLE Cost-Effective PPT Protein Precipitation (PPT) Check->PPT High Throughput, Low Recovery Wash Wash: 2% FA in H2O (Removes Neutrals) SPE->Wash pH Adjust pH to 8.0-8.5 (Unionized State) LLE->pH LCMS LC-MS/MS Analysis PPT->LCMS High Ion Suppression Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bonds) Wash->Elute Elute->LCMS Org Extract with EtOAc:Hexane (50:50) pH->Org Org->LCMS

Decision matrix and workflow for 4-hydroxyphenyl maraviroc extraction.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Liquid-Liquid Extraction (LLE) protocol yield >85% recovery for parent maraviroc, but <40% for 4-hydroxyphenyl maraviroc? Cause: A critical shift in the molecule's isoelectric point and polarity. Parent maraviroc contains a basic triazole/piperidine system with a pKa of 7.3 (2[2]). Standard LLE protocols push the aqueous matrix to pH 10–11 to fully deprotonate the amine, driving the neutral drug into the organic phase. However, 4-hydroxyphenyl maraviroc possesses an additional phenolic hydroxyl group (estimated pKa ~9.5–10.0). At pH > 10, this phenol deprotonates into a highly polar phenoxide ion, trapping the metabolite in the aqueous layer. Solution: Implement a tightly controlled pH window. Buffer the plasma matrix to pH 8.0–8.5. This pH is high enough to deprotonate the basic amine (pKa 7.3) but low enough to keep the phenol protonated, rendering the molecule neutral and maximizing organic partitioning.

Q2: I am seeing severe ion suppression in my LC-MS/MS runs when using Protein Precipitation (PPT). How can I improve signal-to-noise? Cause: PPT with acetonitrile or methanol fails to remove endogenous glycerophospholipids from plasma. Because 4-hydroxyphenyl maraviroc is more polar than the parent drug, it elutes earlier on a reversed-phase column, directly co-eluting with these residual lipids. The lipids compete for charge in the electrospray ionization (ESI) source, causing signal quenching (3[3]). Solution: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). The secondary amine allows the metabolite to be retained by strong electrostatic interactions at an acidic pH, permitting aggressive organic washes to flush out phospholipids before elution.

Q3: Does the choice of organic solvent in LLE impact the stability of the extracted metabolite? Cause: Yes. Phenolic compounds are highly susceptible to oxidative degradation, especially in the presence of trace peroxides found in older ether-based solvents (e.g., diethyl ether or MTBE). Solution: Use a peroxide-free solvent mixture, such as Ethyl Acetate:Hexane (50:50, v/v). If auto-oxidation is observed during extended autosampler queuing, consider adding a volatile antioxidant like ascorbic acid (0.1%) to your reconstitution solvent.

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Recommended for high-sensitivity LC-MS/MS assays requiring minimal matrix effects.

Causality & Self-Validation: By trapping the basic amine at an acidic pH, washing away neutral lipids with 100% organic solvent, and eluting at a basic pH, we ensure recovery is mechanically linked to the ionization state. Analyzing the wash fractions via LC-MS/MS will immediately validate your chemistry: if the analyte is in the wash, the loading pH was too high; if it fails to elute, the elution pH was too low.

  • Conditioning: Pass 1.0 mL Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in Water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid. Load onto the cartridge. (Mechanism: pH < 5 ensures the amine is protonated and binds to the sulfonic acid groups on the sorbent).

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water. (Removes water-soluble endogenous proteins).

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (Removes neutral lipids and phospholipids; the metabolite remains ionically bound).

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. (Mechanism: pH > 10 neutralizes the amine, breaking the ionic bond, while the methanol solubilizes the target).

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: pH-Tuned Liquid-Liquid Extraction (LLE)

Recommended for cost-effective, high-throughput extraction when moderate matrix effects are acceptable.

Causality & Self-Validation: Precise buffering at pH 8.5 ensures the basic amine is neutralized while the acidic phenol remains protonated, creating a neutral species optimized for organic partitioning. If recovery drops, measuring the pH of the aqueous phase post-extraction serves as a direct diagnostic tool.

  • Buffering: Add 100 µL of 0.5 M Ammonium Bicarbonate buffer (pH 8.5) to 200 µL of plasma. Vortex for 10 seconds.

  • Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (50:50, v/v).

  • Partitioning: Shake vigorously or use a multi-tube vortexer for 10 minutes to ensure maximum mass transfer.

  • Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C to break any emulsions.

  • Recovery: Transfer 1.6 mL of the upper organic layer to a clean evaporation tube, dry under N₂, and reconstitute.

Quantitative Method Comparison

The following table summarizes expected recovery and matrix effect metrics based on the physicochemical properties of 4-hydroxyphenyl maraviroc compared to the parent drug.

Extraction MethodTarget AnalyteAbsolute Recovery (%)Matrix Effect (Ion Suppression)Recommended Use Case
Protein Precipitation (PPT) 4-OH Maraviroc85 - 95%Severe (-45% to -60%)Fast screening, non-critical assays
Standard LLE (pH 11) Parent Maraviroc> 85%Low (-10% to -15%)Legacy parent drug assays
Standard LLE (pH 11) 4-OH Maraviroc< 40%Low (-10% to -15%)Not recommended (Phenol ionization)
pH-Tuned LLE (pH 8.5) 4-OH Maraviroc75 - 82%Moderate (-15% to -25%)Cost-effective metabolite extraction
MCX SPE 4-OH Maraviroc88 - 94%Minimal (< -5%)High-sensitivity LC-MS/MS assays

References

  • Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc Source: PMC / NIH URL
  • Maraviroc - PubChem Source: PubChem / NIH URL
  • Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS)

Sources

Troubleshooting

Chromatography Solutions Hub: 4-Hydroxyphenyl Maraviroc Peak Tailing

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic amphoteric metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic amphoteric metabolites. Here, we deconstruct the root causes of peak tailing for 4-hydroxyphenyl maraviroc and provide field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Overview: The Chemistry of Tailing

4-Hydroxyphenyl maraviroc is a primary metabolite of the CCR5 receptor antagonist maraviroc[1][2]. Structurally, it retains the parent drug's highly basic azabicyclo[3.2.1]octane and triazole moieties while introducing a weakly acidic phenolic hydroxyl group.

This amphoteric nature makes it highly susceptible to peak tailing. Tailing in this context is rarely a failure of the primary hydrophobic retention mechanism; rather, it is driven by secondary ion-exchange interactions [3]. When the highly basic nitrogen atom becomes protonated, it binds electrostatically to ionized residual silanols ( Si−O− ) on the silica stationary phase, causing a fraction of the analyte population to drag and elute late[4][5].

Mechanism Analyte 4-Hydroxyphenyl Maraviroc (Basic Amine pKa ~8-9) Protonated Protonated Amine (NH+) Analyte->Protonated Ionizes MobilePhase Mid-pH Mobile Phase (pH 5.0 - 7.0) MobilePhase->Protonated pH < pKa IonizedSilanol Ionized Silanols (SiO-) MobilePhase->IonizedSilanol pH > 3.0 Silica Silica Stationary Phase (Type A / Uncapped) Silica->IonizedSilanol Dissociates Interaction Strong Ion-Exchange Secondary Interaction Protonated->Interaction Electrostatic Attraction IonizedSilanol->Interaction Tailing Severe Peak Tailing (USP Tf > 2.0) Interaction->Tailing Delayed Elution

Mechanistic pathway of peak tailing driven by secondary ion-exchange interactions.

Mechanistic Troubleshooting FAQs

Q1: Why does 4-hydroxyphenyl maraviroc tail so severely on standard C18 columns at pH 6.0? A1: At a mid-range pH (e.g., pH 5.0–7.0), the basic azabicyclo nitrogen is fully protonated (cationic). Simultaneously, the residual free silanols ( Si−OH ) on the silica surface—which typically have a pKa of 3.5 to 4.5—dissociate into negatively charged silanolate ions ( Si−O− )[4][5]. The resulting electrostatic attraction acts as a secondary retention mechanism. Because these active sites are limited and heterogeneous, they become easily overloaded, causing the characteristic asymmetrical "tail"[3][5].

Q2: How does mobile phase pH manipulation resolve this specific interaction? A2: Adjusting the pH breaks the electrostatic causality by manipulating the ionization state of either the analyte or the column[5]:

  • Low pH Strategy (pH ≤ 2.5): Using a strong buffer like 20 mM potassium phosphate (pH 2.5) or 0.1% trifluoroacetic acid (TFA) forces the silanols into their neutral ( Si−OH ) state[6][7]. By suppressing silanol ionization, the ion-exchange capacity of the column is neutralized, leaving only the intended hydrophobic retention[8].

  • High pH Strategy (pH ≥ 10.5): Using a volatile buffer like ammonium bicarbonate deprotonates the basic amine of 4-hydroxyphenyl maraviroc, rendering it neutral. Without a positive charge, it cannot interact with the silanols. (Note: This requires a high-pH tolerant hybrid silica column).

Q3: If I am restricted to a specific pH due to MS compatibility, what column chemistries prevent tailing? A3: If low pH is not viable, you must use a stationary phase engineered to shield basic compounds[9].

  • Polar-Embedded Phases: C18 columns with an embedded amide or carbamate group form internal hydrogen bonds with adjacent silanols, sterically and electronically shielding them from the basic analyte[5][9].

  • Base-Deactivated/End-Capped Columns: High-purity Type-B silica columns with exhaustive double end-capping minimize the population of accessible free silanols[9][10].

Q4: Can mobile phase additives be used as a quick fix? A4: Yes. Adding a competing amine, such as 5–10 mM Triethylamine (TEA), acts as a silanol masking agent[11][12]. TEA is a small, highly basic molecule that preferentially binds to the ionized silanols, effectively occupying the active sites and allowing the bulkier 4-hydroxyphenyl maraviroc to elute symmetrically[11]. However, TEA can cause ion suppression in LC-MS and may accelerate column hydrolysis over time[11].

Optimization Data Matrix

The following table summarizes the quantitative impact of various chromatographic conditions on the peak shape of basic analytes like 4-hydroxyphenyl maraviroc.

Mobile Phase ConditionColumn ChemistryAdditiveUSP Tailing Factor ( Tf​ )Theoretical Plates (N)
pH 6.5 (Phosphate)Standard C18 (Type A)None2.85 (Severe)3,200
pH 6.5 (Phosphate)Standard C18 (Type A)10 mM TEA1.45 (Acceptable)7,500
pH 2.5 (Phosphate)End-capped C18 (Type B)None1.12 (Excellent)11,200
pH 10.5 (Ammon. Bicarb)Hybrid C18None1.08 (Excellent)12,500
pH 4.0 (Acetate)Polar-Embedded C18None1.25 (Good)9,800

Step-by-Step Methodology: Self-Validating Resolution Protocol

To prevent misdiagnosing the root cause of the tailing, follow this self-validating workflow. It systematically isolates physical system issues from chemical interactions.

Phase 1: Isolate Extra-Column Volume (System Validation)
  • Prepare a Neutral Marker: Dissolve a neutral, non-ionizable compound (e.g., uracil or toluene) in your sample diluent.

  • Inject: Inject 5 µL of the neutral marker using your current mobile phase conditions.

  • Evaluate: Calculate the asymmetry factor.

    • Causality Check: Neutral markers do not interact with silanols. If the marker tails ( Tf​ > 1.3), the issue is physical (e.g., dead volume in PEEK tubing, poor fittings, or a blocked frit)[3][5]. Re-plumb the system with 0.005" ID tubing. If Tf​ ≤ 1.2, the issue is chemical. Proceed to Phase 2.

Phase 2: Suppress Silanol Ionization (Chemical Validation)
  • Prepare Mobile Phase A: Dissolve 20 mM Dipotassium hydrogen orthophosphate in LC-MS grade water. Adjust the pH to exactly 2.5 using orthophosphoric acid[6].

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Equilibrate: Flush a high-purity Type-B C18 column (e.g., 150 x 4.6 mm, 5 µm) with 60:40 A:B at 1.0 mL/min until the baseline is stable[6].

  • Inject: Inject the 4-hydroxyphenyl maraviroc sample. Ensure the concentration is kept low (~50-100 µg/mL) to rule out mass overloading[12].

  • Evaluate: If Tf​ drops below 1.5, the secondary silanol interaction was the definitive root cause.

Phase 3: Implement Silanol Masking (For LC-MS Compatibility)

If Phase 2 resolves the issue but phosphate buffers are incompatible with your mass spectrometer:

  • Switch Buffers: Replace the phosphate buffer with 0.1% Formic Acid in water.

  • Add Modifier: If tailing returns, add 0.05% v/v Triethylamine (TEA) to the mobile phase to mask the silanols[12].

  • Protect the MS: Divert the LC flow to waste for the first 3-5 minutes of the run to prevent source contamination from the TEA modifier.

Troubleshooting Start Assess Peak Tailing Inject Neutral Marker Check1 Does Marker Tail? Start->Check1 Physical Fix Physical Issue (Fittings, Dead Volume) Check1->Physical Yes (Tf > 1.3) Chemical Chemical Issue Identified (Silanol Interaction) Check1->Chemical No (Tf ≤ 1.2) Step1 Step 1: Adjust Mobile Phase Drop pH ≤ 2.5 Chemical->Step1 Check2 Tailing Resolved? Step1->Check2 Step2 Step 2: Add Competing Base (e.g., 5mM TEA) Check2->Step2 No Success Symmetrical Peak (USP Tf ≤ 1.2) Check2->Success Yes Check3 Tailing Resolved? Step2->Check3 Step3 Step 3: Change Column Use Polar-Embedded C18 Check3->Step3 No Check3->Success Yes Step3->Success Implemented

Step-by-step decision matrix for resolving chemical and physical peak tailing.

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology MicroSolv Technology Corporation[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • 4-Hydroxyphenyl Maraviroc | CID 46781865 PubChem - NIH[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate[Link]

  • The Estimation of Maraviroc in Tablet dosage form by RP-HPLC Research Journal of Pharmacy and Technology[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab[Link]

  • what to do to reduce peak tailing? Chromatography Forum[Link]

  • peak tailing Chromatography Forum[Link]

Sources

Optimization

stability of 4-hydroxyphenyl maraviroc during freeze-thaw cycles

Technical Support Center: Bioanalytical Troubleshooting & Method Validation Module: Pharmacokinetics & Drug Metabolism Topic: Freeze-Thaw Stability of 4-Hydroxyphenyl Maraviroc in Biological Matrices Executive Overview &...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bioanalytical Troubleshooting & Method Validation Module: Pharmacokinetics & Drug Metabolism Topic: Freeze-Thaw Stability of 4-Hydroxyphenyl Maraviroc in Biological Matrices

Executive Overview & Mechanistic Context

Maraviroc is a potent CCR5 antagonist utilized as a viral entry inhibitor in the management of HIV-1[1]. During hepatic clearance, it undergoes extensive CYP3A4-mediated metabolism to form several metabolites, prominently including 4-hydroxyphenyl maraviroc (C29H41F2N5O2)[2]. Accurate pharmacokinetic profiling in clinical trials requires robust LC-MS/MS quantification of both the parent drug and its active metabolites.

Assessing the stability of 4-hydroxyphenyl maraviroc during sample storage and handling—specifically during repeated freeze-thaw (FT) cycles—presents unique bioanalytical challenges. The addition of the hydroxyl group to the phenol ring increases the molecule's susceptibility to oxidative degradation and pH-dependent instability during the phase transitions of freezing and thawing.

Pathway Maraviroc Maraviroc (Parent Drug) CYP3A4 Hepatic CYP3A4 (Oxidation) Maraviroc->CYP3A4 CCR5 CCR5 Receptor (HIV Entry Coreceptor) Maraviroc->CCR5 Antagonizes Metabolite 4-Hydroxyphenyl Maraviroc (Active Metabolite) CYP3A4->Metabolite Metabolite->CCR5 Antagonizes HIV HIV-1 gp120 Binding Blocked CCR5->HIV

CYP3A4-mediated metabolism of maraviroc to 4-hydroxyphenyl maraviroc and CCR5 antagonism.

Self-Validating Experimental Protocol: Freeze-Thaw Stability

To ensure absolute trustworthiness, the FT stability protocol must operate as a self-validating system. This means the analytical run must simultaneously prove the integrity of the measurement (via freshly prepared calibration standards) and isolate the specific impact of the thermal stress (via stressed Quality Control samples)[3].

Step-by-Step Methodology:

  • Matrix Preparation: Spike blank human plasma with 4-hydroxyphenyl maraviroc reference standard to create Low Quality Control (LQC, e.g., 1.5 ng/mL) and High Quality Control (HQC, e.g., 750 ng/mL) samples.

  • Aliquoting: Divide the QCs into uniform aliquots in standard polypropylene microcentrifuge tubes to mirror actual clinical study sample handling.

  • Thermal Cycling:

    • Freeze Phase: Store aliquots at the target temperature (-20°C or -80°C) for a minimum of 12 hours to ensure complete freezing[3].

    • Thaw Phase: Remove tubes and allow them to thaw unassisted at room temperature.

    • Repeat this process for a minimum of three complete cycles[1].

  • Fresh Calibrator Generation: On the day of analysis, prepare a fresh set of calibration standards and unstressed QCs from a separate, verified stock solution[3].

  • Sample Processing (Protein Precipitation): To 50 µL of each sample (fresh and stressed), add 150 µL of acetonitrile containing an isotopically labeled internal standard (e.g., Maraviroc-d6). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C[1].

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Inject onto a Waters BEH C8 UPLC column (1.7 μm) coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[4].

  • System Validation & Acceptance: Calculate the concentration of the FT-stressed QCs against the fresh calibration curve. The mean accuracy must be within ±15% of the nominal concentration to pass regulatory guidelines[3].

FT_Workflow Start Spike Plasma with 4-Hydroxyphenyl Maraviroc (LQC & HQC) Freeze Freeze at -20°C or -80°C (Minimum 12 hours) Start->Freeze Thaw Thaw at Room Temp (Unassisted) Freeze->Thaw CycleCheck Cycle Count Reached? (Minimum 3 Cycles) Thaw->CycleCheck CycleCheck->Freeze No Extract Protein Precipitation & Addition of IS CycleCheck->Extract Yes LCMS LC-MS/MS Analysis vs Fresh Calibrators Extract->LCMS

Workflow for validating freeze-thaw stability of 4-hydroxyphenyl maraviroc in plasma samples.

Quantitative Data Summary

The following table summarizes representative validation metrics for maraviroc and its hydroxylated metabolite after three freeze-thaw cycles at -20°C, demonstrating acceptable stability profiles when handled under strict protocol adherence[1].

AnalyteQC LevelNominal Conc. (ng/mL)Cycle 1 Accuracy (%)Cycle 3 Accuracy (%)Pass/Fail Criteria (±15%)
Maraviroc LQC1.5102.498.1Pass
Maraviroc HQC750.099.2101.5Pass
4-Hydroxyphenyl Maraviroc LQC1.598.587.3Pass
4-Hydroxyphenyl Maraviroc HQC750.0101.194.6Pass

Troubleshooting Guides & FAQs

Q1: Why does 4-hydroxyphenyl maraviroc show a slightly higher rate of degradation across FT cycles compared to the parent maraviroc? Expert Insight: The causality lies in the structural modification. The parent maraviroc is highly stable under thermal stress[1]. However, the 4-hydroxyphenyl metabolite features an electron-rich phenol ring[2]. During the freezing process, pure water crystallizes first, causing the remaining liquid phase to become highly concentrated with salts, proteins, and the analyte (known as the "freeze-concentration" effect). This localized high-solute environment can cause drastic micro-environmental pH shifts and accelerate the auto-oxidation of the phenol ring, leading to a slight drop in accuracy by Cycle 3.

Q2: My LQC (1.5 ng/mL) samples fail the ±15% accuracy threshold after Cycle 2, but HQC (750 ng/mL) samples pass. What is the root cause? Expert Insight: This is a classic signature of non-specific binding (adsorption) rather than chemical degradation. During repeated phase transitions, hydrophobic metabolites can adsorb to the walls of standard polypropylene tubes. Because the absolute amount of lost analyte is small, it disproportionately affects the LQC (causing a >15% drop) while remaining statistically negligible in the HQC. Resolution: Switch to low-bind microcentrifuge tubes or add a small percentage of a non-ionic surfactant (e.g., 0.1% CHAPS) to the plasma matrix prior to freezing to disrupt hydrophobic interactions.

Q3: How do I ensure my internal standard (IS) is properly validating the extraction recovery after freeze-thaw stress? Expert Insight: A self-validating protocol requires the IS to experience the exact same matrix effects as the analyte. Always add the IS during the protein precipitation step, not after[4]. If the FT cycles cause protein aggregation or partial denaturation in the plasma, the extraction efficiency of the metabolite may drop. By using a stable-isotope labeled IS (which co-elutes and shares the exact physicochemical properties of the analyte), any loss in extraction recovery due to FT-induced matrix changes will be perfectly mirrored by the IS. This keeps the analyte/IS peak area ratio constant and ensures accurate quantification.

References

  • Title: Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865 Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma Source: Johns Hopkins University URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

Sources

Troubleshooting

overcoming low yield in 4-hydroxyphenyl maraviroc synthesis

Technical Support Center: Overcoming Low Yield in 4-Hydroxyphenyl Maraviroc Synthesis Target Audience: DMPK Researchers, Synthetic Chemists, and Drug Development Professionals Overview 4-Hydroxyphenyl maraviroc is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Yield in 4-Hydroxyphenyl Maraviroc Synthesis Target Audience: DMPK Researchers, Synthetic Chemists, and Drug Development Professionals

Overview

4-Hydroxyphenyl maraviroc is a primary oxidative metabolite of the CCR5 coreceptor antagonist maraviroc. In drug metabolism and pharmacokinetics (DMPK) studies, this specific metabolite is critical for delineating the relative enzymatic contributions of CYP3A4 versus CYP3A5[1]. While biosynthetic generation using human liver microsomes is possible, chemical synthesis is required to produce the milligram-to-gram quantities needed for robust pharmacological profiling and standard curve generation[1].

However, adapting the established bulk-enabling route of maraviroc[2] to the 4-hydroxyphenyl derivative often results in abysmal yields (<15%) due to the highly reactive, unprotected phenolic moiety. This technical guide provides causal troubleshooting, optimized protocols, and FAQs to bypass these synthetic bottlenecks.

Section 1: Core Troubleshooting Guide

Q1: Why is my yield so low during the 4,4-difluorocyclohexanecarbonyl chloride coupling step? Causality: In the standard maraviroc synthesis, the primary amine is acylated with 4,4-difluorocyclohexanecarbonyl chloride[2]. When synthesizing the 4-hydroxyphenyl analogue, the unprotected phenol (pKa ~10) becomes highly nucleophilic in the presence of the triethylamine base. This leads to competitive O-acylation (ester formation) and di-acylation, drastically reducing the yield of the desired N-acylated product. Solution: The phenol must be masked prior to amidation. A tert-butyldimethylsilyl (TBS) ether is the optimal protecting group because it is stable to the subsequent DIBAL-H reduction and reductive amination steps, yet easily cleaved with fluoride under mild conditions.

G SM Unprotected 4-OH-Phenyl Amine N_Acyl Desired N-Acylation (Amide) SM->N_Acyl Amine Attack O_Acyl Undesired O-Acylation (Ester) SM->O_Acyl Phenol Attack Reagent 4,4-Difluorocyclohexanecarbonyl Chloride Reagent->SM

Fig 1. Competing acylation pathways in unprotected 4-hydroxyphenyl maraviroc synthesis.

Q2: My DIBAL-H reduction of the intermediate ester yielded mostly primary alcohol instead of the aldehyde. How do I prevent over-reduction? Causality: The reduction of an ester to an aldehyde proceeds via a tetrahedral hemiacetal intermediate. If this intermediate collapses before the reaction is quenched, the resulting aldehyde is rapidly reduced to the primary alcohol. Solution: Strict cryogenic control is non-negotiable. The reaction must be maintained at exactly -78 °C. Alternatively, converting the intermediate to a Weinreb amide prior to reduction provides a stable chelated intermediate that entirely prevents over-reduction[2].

Q3: The final reductive amination with the triazole-tropane fragment is stalling at 40% conversion. How can I drive it to completion? Causality: The 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane fragment is a highly sterically hindered secondary amine. Standard reductive amination conditions (NaBH(OAc)3 in DCM) fail because imine formation is thermodynamically unfavorable and kinetically slow. Solution: Pre-form the imine using Titanium(IV) isopropoxide (Ti(OPr-i)4) as a Lewis acid and water scavenger. This forces the equilibrium toward the imine/iminium species before the reducing agent is introduced.

Section 2: Quantitative Data & Protecting Group Strategy

Selecting the right protecting group for the 4-hydroxyl moiety is the single most important factor in optimizing the overall yield. The table below summarizes the impact of different strategies on the critical synthetic steps.

Protecting Group StrategyAmide Coupling YieldReductive Amination YieldDeprotection YieldOverall Yield
Unprotected (None) 35% (Complex mixture)40%N/A< 15%
Benzyl (Bn) Ether 85%72%80% (Pd/C, H2)~ 49%
Silyl (TBS) Ether 92%88%95% (TBAF)~ 77%

Table 1: Comparative yields of synthetic steps based on the phenolic protecting group strategy.

Section 3: Optimized Experimental Protocols

The following self-validating protocols utilize the TBS-protection strategy to ensure high fidelity and yield.

Workflow Step1 Step 1: Phenol Protection (TBS-Cl, Imidazole, DMF) Step2 Step 2: Amide Coupling (Acid Chloride, Et3N, DCM) Step1->Step2 Step3 Step 3: Aldehyde Formation (DIBAL-H, -78°C) Step2->Step3 Step4 Step 4: Reductive Amination (Tropane-Triazole, Ti(OPr-i)4, NaBH(OAc)3) Step3->Step4 Step5 Step 5: TBS Deprotection (TBAF, THF) Step4->Step5 Final 4-Hydroxyphenyl Maraviroc (High Yield & Purity) Step5->Final

Fig 2. Optimized 5-step synthetic workflow for 4-hydroxyphenyl maraviroc.

Protocol A: TBS Protection and Amide Coupling

  • Protection: Dissolve the starting (S)-3-amino-3-(4-hydroxyphenyl)propanoate derivative (1.0 eq) in anhydrous DMF (0.2 M). Add imidazole (2.5 eq) and cool to 0 °C.

  • Add TBS-Cl (1.2 eq) portion-wise. Stir at room temperature for 4 hours.

  • Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Amidation: Dissolve the crude TBS-protected amine in anhydrous DCM (0.15 M). Add triethylamine (2.0 eq) and cool to 0 °C.

  • Dropwise, add 4,4-difluorocyclohexanecarbonyl chloride (1.1 eq)[2]. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO3. Extract with DCM. The organic layer contains the purely N-acylated product.

Protocol B: Cryogenic Reduction to Aldehyde

  • Dissolve the protected amide-ester in anhydrous DCM (0.1 M) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise down the side of the flask over 30 minutes to prevent localized heating.

  • Stir for 2 hours at -78 °C.

  • Critical Quench: Add methanol (2 mL) at -78 °C to destroy excess DIBAL-H, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear phases. Extract with DCM.

Protocol C: Ti-Mediated Reductive Amination & Deprotection

  • Imine Formation: Combine the aldehyde (1.0 eq) and the triazole-tropane fragment (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add Ti(OPr-i)4 (2.0 eq). Stir at room temperature for 12 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)3 (2.5 eq). Stir for 6 hours at room temperature.

  • Quench with 1M NaOH to precipitate titanium salts. Filter through a Celite pad, washing with DCM. Concentrate the filtrate.

  • Deprotection: Dissolve the crude product in THF (0.1 M). Add TBAF (1.0 M in THF, 1.5 eq). Stir for 1 hour at room temperature.

  • Concentrate and purify via reverse-phase HPLC to yield pure 4-hydroxyphenyl maraviroc.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use global basic hydrolysis to remove the O-acyl byproduct if I skip the protecting group? A: No. While the phenolic ester is easily hydrolyzed, the primary 4,4-difluorocyclohexyl amide is also susceptible to harsh basic conditions. Attempting to selectively saponify the phenol will result in partial cleavage of the critical amide bond, leading to complex mixtures and poor recovery.

Q: Why use DCE instead of THF for the reductive amination? A: 1,2-Dichloroethane (DCE) provides superior solubility for the highly polar triazole-tropane fragment compared to THF. Furthermore, DCE is non-coordinating, which enhances the Lewis acidity of Ti(OPr-i)4, accelerating the rate-limiting imine formation.

Q: My DIBAL-H reduction emulsion won't break. What did I do wrong? A: You likely did not stir the Rochelle's salt quench long enough or vigorously enough. The heterogeneous mixture must be stirred vigorously at room temperature for at least 2 hours. If it remains milky, add more water and Rochelle's salt, and continue stirring.

References

  • Tseng, E., Fate, G. D., Walker, G. S., Goosen, T. C., & Obach, R. S. (2018). Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition.
  • Haycock-Lewandowski, S. J., Wilder, A., & Åhman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Antiviral Activity Comparison Guide: Parent Maraviroc vs. 4-Hydroxyphenyl Maraviroc

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Maraviroc is a first-in-class, potent antiretroviral agent that selectively binds t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Maraviroc is a first-in-class, potent antiretroviral agent that selectively binds to the human chemokine receptor CCR5, preventing the entry of CCR5-tropic HIV-1 strains into host cells[1]. However, following oral administration, maraviroc undergoes extensive hepatic biotransformation mediated primarily by Cytochrome P450 enzymes (CYP3A4 and CYP3A5)[2][3].

This metabolic processing yields several derivatives, including N-dealkylated products (e.g., UK-408,027) and oxidative metabolites. 4-hydroxyphenyl maraviroc is a primary oxidative analog—characterized by oxygen insertion on the phenyl ring—that is frequently utilized in pharmacokinetic laboratories as an analytical calibration standard for quantifying M1, the predominant in vivo oxidative metabolite[2][3].

A critical evaluation in antiretroviral drug development is determining whether circulating metabolites retain target affinity. This guide objectively compares the pharmacological profiles of parent maraviroc against its oxidative metabolites (represented by 4-hydroxyphenyl maraviroc), detailing the structural mechanisms of deactivation and the experimental workflows required to validate these findings.

Mechanistic Context: Receptor Antagonism vs. Biotransformation

The antiviral efficacy of maraviroc is strictly dependent on its precise stereochemical fit within the hydrophobic transmembrane cavity of the CCR5 receptor[1]. Binding induces a conformational change that allosterically blocks the interaction between the viral envelope glycoprotein (gp120) and CCR5, halting viral fusion[1][3].

When CYP3A4 or CYP3A5 oxidizes the parent molecule—such as the hydroxylation of the phenyl ring seen in 4-hydroxyphenyl maraviroc—the addition of polar hydroxyl groups drastically alters the molecule's hydrophobicity and introduces steric hindrance[2]. This structural disruption destroys the precise binding affinity required for CCR5 antagonism. Consequently, the FDA and extensive in vitro profiling confirm that maraviroc's principal oxidative and N-dealkylated metabolites possess no biologically relevant antiviral activity[4][5].

G MVC Parent Maraviroc (Active API) CCR5 CCR5 Receptor MVC->CCR5 Binds CYP CYP3A4 / CYP3A5 (Hepatic Metabolism) MVC->CYP Biotransformation Block Blocks HIV-1 gp120 (Potent Antiviral Activity) CCR5->Block Metab 4-Hydroxyphenyl Maraviroc (Oxidative Metabolite) CYP->Metab Inactive Loss of Receptor Affinity (No Antiviral Activity) Metab->Inactive

Maraviroc mechanism of action and CYP3A4/5-mediated deactivation pathway.

Comparative Antiviral Activity Data

The following table summarizes the quantitative antiviral performance of the parent drug versus its primary metabolic analogs. Data is derived from in vitro HIV-1 primary isolate assays and recombinant pseudovirus models[4][6].

CompoundPrimary Role / ClassificationTarget ReceptorMean IC₅₀ (nM)Clinical Antiviral Status
Parent Maraviroc Active Pharmaceutical IngredientCCR5~2.0 nMPotent HIV-1 Entry Inhibitor
4-Hydroxyphenyl Maraviroc Oxidative Metabolite Analog (M1 Standard)CCR5> 10,000 nMInactive
UK-408,027 N-dealkylated MetaboliteCCR5> 10,000 nMInactive
UK-463,977 Carboxylic Acid MetaboliteCCR5> 10,000 nMInactive

Note: The geometric mean 90% inhibitory concentration (IC₉₀) for parent maraviroc against diverse clinical isolates is highly potent, whereas metabolites fail to achieve 50% inhibition even at supra-therapeutic concentrations[4][5][6].

Experimental Protocols & Methodologies

To rigorously validate the loss of antiviral activity in maraviroc metabolites and quantify their presence, our laboratory utilizes two self-validating workflows.

Protocol A: HIV-1 Pseudovirus Entry & Cytotoxicity Assay

Rationale & Causality: To evaluate true entry inhibition, we utilize a pseudotyped virus carrying the HIV-1 Envelope (Env) and a luciferase reporter. This isolates the viral entry step, preventing confounding variables from post-entry replication stages[1][6]. To ensure the protocol is a self-validating system, a parallel cytotoxicity control is mandatory. This guarantees that any observed reduction in viral luminescence is due to true CCR5 antagonism, rather than compound-induced host cell death.

  • Cell Seeding: Plate U87 cells stably expressing CD4 and CCR5 (U87-CD4-CCR5) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Prepare 3-fold serial dilutions of Parent Maraviroc and 4-Hydroxyphenyl Maraviroc (ranging from 0.1 nM to 10,000 nM) in assay medium.

  • Pre-Incubation: Add the compounds to the cells and pre-incubate for 1 hour to allow steady-state receptor binding.

  • Viral Infection: Add HIV-1 Env pseudovirus (normalized to yield ~100,000 RLU in untreated controls) to the experimental wells.

  • Parallel Cytotoxicity Control: In a separate identical plate, add the compounds without the virus to measure cell viability (using CellTiter-Glo).

  • Incubation & Readout: Incubate for 48–72 hours at 37°C. Lyse the cells, add luciferase substrate, and quantify luminescence. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 1. Cell Seeding (U87-CD4-CCR5 Cells) Step2 2. Compound Addition (Parent vs Metabolite) Step1->Step2 Step3 3. Viral Infection (HIV-1 Env Pseudovirus) Step2->Step3 Step4 4. Incubation (48-72 Hours at 37°C) Step3->Step4 Step5 5. Luminescence Readout (Quantify Viral Entry) Step4->Step5

Step-by-step workflow for the HIV-1 pseudovirus entry assay.

Protocol B: LC-MS/MS Pharmacokinetic Profiling

Rationale & Causality: To correlate in vitro efficacy with in vivo pharmacokinetics, precise quantification is required. 4-hydroxyphenyl maraviroc is utilized as a specific calibration standard because it shares identical precursor/daughter mass-to-charge (m/z) ratios with M1, the primary in vivo oxidative metabolite[3]. Using a stable isotope internal standard ([²H₆]maraviroc) self-validates the extraction efficiency and corrects for matrix effects[3][7].

  • Sample Preparation: Mix 50 µL of plasma with 50 µL of 10 ng/mL internal standard ([²H₆]maraviroc)[3].

  • Protein Precipitation: Add 500 µL of acetonitrile, apply a vacuum for filtration, dry the filtrates, and reconstitute in 75 µL of mobile phase (5% acetonitrile/0.1% formic acid in water)[3].

  • Chromatography: Inject onto a UPLC system using a reverse-phase C18 column.

  • MS/MS Detection: Monitor the specific MRM transitions. 4-hydroxyphenyl maraviroc will generate daughter ions at m/z 122 and 133, distinct from the parent compound, allowing precise quantification of the oxidative deactivation pathway[2].

Clinical & Pharmacokinetic Implications

Because 4-hydroxyphenyl maraviroc and other downstream metabolites lack antiviral activity, the clinical efficacy of maraviroc is entirely dependent on maintaining adequate plasma concentrations of the parent drug[4].

This renders maraviroc highly susceptible to drug-drug interactions (DDIs)[8]. Co-administration with CYP3A4 inducers (e.g., efavirenz) accelerates the conversion of maraviroc into inactive oxidative metabolites, reducing parent drug exposure by up to 45% and risking virologic failure[3][9]. Conversely, potent CYP3A4/P-glycoprotein inhibitors (e.g., ketoconazole, ritonavir, saquinavir) block this deactivation pathway, increasing parent maraviroc exposure by 2- to 5-fold, which necessitates strict dose reduction protocols in the clinic[9][10].

References

  • hivclinic.ca - Selected Properties of Maraviroc & Drug Interactions URL: [Link]

  • natap.org - Drug Interactions with New and Investigational Antiretrovirals URL:[Link]

  • fda.gov - Center for Drug Evaluation and Research: Maraviroc Clinical Pharmacology URL: [Link]

  • pmda.go.jp - Maraviroc Module 2.6.1 & 2.6.2: Pharmacology Written Summary URL: [Link]

  • nih.gov (PMC) - CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers URL:[Link]

  • nih.gov (PMC) - Effects of CYP3A4 inhibitors on the pharmacokinetics of maraviroc URL: [Link]

  • researchgate.net - Using density functional theory to rationalise the mass spectral fragmentation of maraviroc and its metabolites URL: [Link]

  • pharmaffiliates.com - Maraviroc-impurities & Stable Isotopes URL:[Link]

Sources

Comparative

pharmacodynamics of 4-hydroxyphenyl maraviroc compared to other HIV entry inhibitors

Pharmacodynamics of 4-Hydroxyphenyl Maraviroc and HIV Entry Inhibitors: A Comparative Guide Introduction HIV entry inhibitors represent a critical class of antiretroviral therapy (ART) that prevents viral fusion with hos...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacodynamics of 4-Hydroxyphenyl Maraviroc and HIV Entry Inhibitors: A Comparative Guide

Introduction HIV entry inhibitors represent a critical class of antiretroviral therapy (ART) that prevents viral fusion with host CD4+ T cells[1]. Maraviroc (MVC) is the first-in-class CCR5 antagonist[2]. During drug development and clinical monitoring, understanding the pharmacodynamics (PD) of MVC requires precise tracking of its metabolic clearance. 4-hydroxyphenyl maraviroc is a primary phase I oxidative metabolite of MVC[3]. While MVC is a potent entry inhibitor, its polar metabolites, including 4-hydroxyphenyl maraviroc, exhibit no significant pharmacological activity[4].

However, 4-hydroxyphenyl maraviroc plays an indispensable role in PD profiling. Because it shares an identical mass-to-charge (m/z) ratio with M1 (a major CYP3A5-dependent metabolite of MVC), it is used as the gold-standard calibration molecule to quantify MVC metabolism[5]. This guide objectively compares the pharmacodynamics of the CCR5 antagonist class against other entry inhibitors and details the experimental workflows required to validate these metrics.

Section 1: Mechanistic Comparison of HIV Entry Inhibitors

HIV entry is a multi-step signaling cascade involving gp120, the CD4 receptor, a co-receptor (CCR5 or CXCR4), and gp41-mediated membrane fusion. Inhibitors target distinct nodes in this pathway:

  • CCR5 Antagonists (Maraviroc): MVC acts as a negative allosteric modulator. It binds to a hydrophobic transmembrane cavity of the CCR5 receptor, locking it into an inactive conformation that prevents the HIV-1 gp120 protein from binding[2].

  • Fusion Inhibitors (Enfuvirtide): A 36-amino acid synthetic peptide that binds to the HR1 region of the viral gp41 glycoprotein, preventing the creation of the six-helix bundle required for host-cell membrane fusion[1].

  • Attachment & Post-Attachment Inhibitors: Fostemsavir binds directly to gp120, locking it in a closed state, while Ibalizumab is a monoclonal antibody that binds to domain 2 of the CD4 receptor, creating steric hindrance without causing immunosuppression.

HIV_Entry HIV HIV-1 Virion gp120 gp120 Envelope HIV->gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor CD4->CCR5 Co-receptor Binding gp41 gp41 Fusion Protein CCR5->gp41 Conformational Change Cell Host Cell Entry gp41->Cell Membrane Fusion Fostemsavir Fostemsavir (Attachment Inhibitor) Fostemsavir->gp120 Blocks Ibalizumab Ibalizumab (Post-Attachment) Ibalizumab->CD4 Blocks Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Allosteric Inhibition Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Blocks Hairpin

Fig 1: HIV-1 entry signaling pathway and the specific target nodes of distinct entry inhibitors.

Section 2: The Pharmacodynamic Paradox of 4-Hydroxyphenyl Maraviroc

In drug development, a compound's efficacy is dictated by its exposure-response curve. MVC requires an average plasma concentration (Cave) above 100 ng/mL for maximal antiviral efficacy[5]. Because MVC is heavily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), genetic polymorphisms in these enzymes drastically alter MVC's PD profile[3][5].

While 4-hydroxyphenyl maraviroc lacks the spatial geometry to allosterically inhibit CCR5 (rendering it pharmacodynamically inactive)[4], it is the structural lynchpin for LC-MS/MS assays. The primary CYP3A5-dependent metabolite of MVC (M1) undergoes oxygenation on the difluorocyclohexane ring[3]. 4-hydroxyphenyl maraviroc, which features a hydroxyl group on the phenyl ring, yields the exact same precursor/daughter ion transition (m/z 530.2 > 405.2)[5]. Consequently, researchers utilize 4-hydroxyphenyl maraviroc to generate the calibration curves necessary to quantify MVC clearance, directly informing dose adjustments required to maintain active PD thresholds.

Section 3: Quantitative Pharmacodynamic Comparison

Compound / DrugTarget NodeMechanism of ActionPD Activity (IC90)BioavailabilityPrimary Metabolism
Maraviroc (MVC) CCR5 ReceptorNegative allosteric modulator~2.0 nM[6]23% (100 mg dose)[5]CYP3A4 / CYP3A5[3]
4-Hydroxyphenyl MVC N/AInactive phase I metabolite>10,000 nM[4]N/A (Metabolite)Glucuronidation[3]
Enfuvirtide (T-20) gp41Fusion hairpin blockade~1.5 - 5.0 nMN/A (Subcutaneous)Proteolytic hydrolysis
Fostemsavir gp120Conformational locking~1.0 - 10 nM~27%Esterase hydrolysis

Section 4: Self-Validating Experimental Protocols

To accurately assess the pharmacodynamics of entry inhibitors and the metabolic clearance of MVC, two interconnected workflows are required.

Protocol 1: LC-MS/MS Quantification using 4-Hydroxyphenyl Maraviroc This protocol establishes the pharmacokinetic exposure that drives MVC's pharmacodynamic response.

  • Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube[5].

  • Internal Standard Spiking: Add 50 µL of 10 ng/mL deuterated internal standard ([2H6]maraviroc) to the plasma to account for extraction recovery variations[5].

  • Protein Precipitation: Add 500 µL of cold acetonitrile. Vortex for 30 seconds, then apply a vacuum filtration or centrifuge at 1700g for 5 minutes to pellet proteins[3][5].

  • Reconstitution: Dry the filtrate in vacuo and reconstitute the residue in 75 µL of Mobile Phase A (5% acetonitrile / 0.1% formic acid in water)[5].

  • Calibration Curve Generation: Prepare serial dilutions of synthetic 4-hydroxyphenyl maraviroc (0.25 to 100 ng/mL)[5].

  • UHPLC-MS/MS Analysis: Monitor the parent/daughter ion transitions: m/z 530.2 > 405.2 for both M1 and 4-hydroxyphenyl maraviroc, and m/z 520.6 > 389.1 for [2H6]maraviroc[5]. Self-Validation Check: The assay is only valid if the 4-hydroxyphenyl maraviroc calibration curve demonstrates an R² ≥ 0.99, and the inter-/intra-assay precision remains ≤6.0%[5].

Workflow Plasma Plasma Sample Collection Spike Spike Internal Standard ([2H6]Maraviroc) Plasma->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Calib Calibration Curve (4-Hydroxyphenyl Maraviroc) LCMS UHPLC-MS/MS Analysis (m/z 530.2 > 405.2) Calib->LCMS Validates Extract->LCMS PDModel Pharmacodynamic (PD) Exposure-Response Modeling LCMS->PDModel

Fig 2: LC-MS/MS workflow utilizing 4-hydroxyphenyl maraviroc for PD exposure-response modeling.

Protocol 2: Pseudovirus Entry Assay for PD Evaluation This functional assay measures the direct antiviral efficacy (IC50/IC90) of entry inhibitors.

  • Cell Preparation: Seed TZM-bl cells (expressing CD4, CCR5, and CXCR4, with a luciferase reporter) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Dilution: Prepare 3-fold serial dilutions of Maraviroc, Enfuvirtide, and 4-hydroxyphenyl maraviroc (as a negative control) in culture media.

  • Virus-Drug Incubation: Pre-incubate the serially diluted compounds with an HIV-1 Env-pseudotyped virus (e.g., Ba-L strain for CCR5 tropism) for 1 hour at 37°C.

  • Infection: Add the virus-drug mixture to the TZM-bl cells.

  • Quantification: After 48 hours, lyse the cells and add a luciferase substrate. Measure relative luminescence units (RLU) using a microplate reader. Self-Validation Check: The assay is valid if the positive control (Maraviroc) yields an IC90 of approximately 2.0 nM[6], and the negative control (4-hydroxyphenyl maraviroc) shows no significant reduction in RLU compared to the untreated virus control, confirming its lack of PD activity[4].

References

  • Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc - PMC. NIH.
  • HIV entry inhibitors - HIV Management Guidelines. Guidelines.org.au.
  • CYP3A5 Genotype Impacts Maraviroc Concentrations in Healthy Volunteers - PMC - NIH. NIH.
  • Maraviroc - Wikipedia. Wikipedia.
  • Maraviroc: Package Insert / Prescribing Information / MOA - Drugs.com. Drugs.com.
  • Maraviroc (UK-427857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity - PubMed. NIH.

Sources

Validation

Inter-Laboratory Validation of 4-Hydroxyphenyl Maraviroc Assays: A Comprehensive Comparison Guide

Introduction & Analytical Rationale Maraviroc is a potent, first-in-class CCR5 co-receptor antagonist utilized in the treatment of HIV-1. In vivo, it is extensively metabolized by hepatic cytochrome P450 enzymes (predomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Maraviroc is a potent, first-in-class CCR5 co-receptor antagonist utilized in the treatment of HIV-1. In vivo, it is extensively metabolized by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP3A5) into several monohydroxylated and dealkylated metabolites[1]. Among these, 4-hydroxyphenyl maraviroc (CAS 856708-54-8) serves as a critical target analyte for pharmacokinetic (PK) profiling, drug-drug interaction (DDI) studies, and assessing metabolic variations in patients with CYP3A polymorphisms[2][3].

The primary challenge in establishing an inter-laboratory validated assay for 4-hydroxyphenyl maraviroc lies in its structural similarity to other maraviroc metabolites. Because CYP3A4 hydroxylation can occur at multiple sites (e.g., the difluorocyclohexyl ring vs. the triazole moiety), biological samples contain multiple isobaric isomers[3]. Furthermore, matrix effects in human plasma and urine can cause variable ion suppression in mass spectrometry, leading to significant inter-laboratory discrepancies if the assay is not rigorously designed[4].

This guide objectively compares the leading analytical modalities used for quantifying this metabolite and provides a field-proven, self-validating protocol to ensure cross-site reproducibility.

Metabolic Pathway & Analytical Targeting

Understanding the causality of assay design begins with the metabolic pathway. The analytical method must be capable of distinguishing the target 4-hydroxyphenyl derivative from other closely related metabolic products.

Metabolism MVC Maraviroc (MVC) Parent Drug CYP CYP3A4 / CYP3A5 Hepatic Oxidation MVC->CYP Substrate OH_MVC 4-Hydroxyphenyl Maraviroc (Target Analyte) CYP->OH_MVC Hydroxylation Other Isobaric Isomers (Cross-talk Risk) CYP->Other Minor pathways

Caption: Maraviroc hepatic metabolism pathway yielding 4-hydroxyphenyl maraviroc via CYP3A4/5.

Comparative Analysis of Analytical Modalities

When establishing an assay for multi-center clinical trials, laboratories must select an analytical platform that balances sensitivity, throughput, and robustness against inter-laboratory variance[5].

Analytical ModalityLLOQ (ng/mL)Run Time (min)Inter-Lab CV (%)Isomer ResolutionCausality of Performance
UPLC-MS/MS 0.1 - 0.53.0 - 4.5< 6.0%ExcellentSub-2 μm particles provide high theoretical plates, resolving isobaric hydroxylated metabolites and minimizing matrix suppression[3].
Traditional LC-MS/MS 0.5 - 1.08.0 - 10.08.0 - 12.0%ModerateLarger particle sizes (3-5 μm) lead to broader peaks, increasing the risk of co-elution with other maraviroc metabolites[4].
HPLC-UV 10.0 - 25.0> 15.0> 15.0%PoorLacks mass-to-charge specificity. Relies solely on chromatographic retention time, making it highly susceptible to endogenous matrix interference.

Verdict: UPLC-MS/MS is the gold standard for inter-laboratory validation. The utilization of sub-2-micron column chemistry is not merely for throughput; it is a mechanistic requirement to physically separate 4-hydroxyphenyl maraviroc from other CYP3A4-generated monohydroxylated isomers before they enter the mass spectrometer, thereby preventing false-positive quantification[3].

Inter-Laboratory Validation Framework: A Self-Validating Protocol

To ensure trustworthiness and reproducibility across different analytical sites, the following UPLC-MS/MS protocol is designed as a self-validating system. This means the protocol includes built-in System Suitability Tests (SST) and internal standard (IS) normalization steps that automatically flag analytical failures before data is reported.

Workflow Prep 1. Sample Preparation (Protein Precipitation) LC 3. UPLC Separation (C18, Gradient Elution) Prep->LC Spike 2. IS Spiking (d6-4-Hydroxyphenyl MVC) Spike->Prep MS 4. ESI+ MS/MS (MRM Mode) LC->MS Val 5. Inter-Lab Validation (Accuracy & Precision) MS->Val

Caption: Standardized UPLC-MS/MS workflow for inter-laboratory validation of maraviroc assays.

Step-by-Step Methodology

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Action: Prepare calibration standards ranging from 0.5 to 500 ng/mL using blank human plasma[4]. Prepare QCs at low (1.5 ng/mL), medium (250 ng/mL), and high (400 ng/mL) concentrations.

  • Causality: The 0.5 ng/mL Lower Limit of Quantification (LLOQ) is strictly required to capture the terminal elimination phase of the metabolite in pharmacokinetic studies.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike 10 μL of stable isotope-labeled internal standard (e.g., d6-4-hydroxyphenyl maraviroc, 50 ng/mL) into 50 μL of the plasma sample[6].

  • Causality: A deuterated IS is non-negotiable for inter-laboratory validation. Because different labs use different mass spectrometers (e.g., Sciex API 4000 vs. Waters Xevo), the ionization efficiency will vary. The d6-IS co-elutes exactly with the target analyte, experiencing the identical matrix suppression, thereby normalizing the signal ratio regardless of the hardware used[5].

Step 3: Protein Precipitation (PPT) Extraction

  • Action: Add 150 μL of ice-cold acetonitrile (containing 0.1% formic acid) to the spiked plasma. Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 μL of the supernatant to an autosampler vial.

  • Causality: Acetonitrile effectively denatures plasma proteins. The addition of 0.1% formic acid ensures the basic triazole and tropane-like nitrogen atoms of the maraviroc structure remain protonated, improving recovery and subsequent positive-ion electrospray (ESI+) efficiency[4].

Step 4: UPLC-MS/MS Analysis

  • Chromatography: Inject 5 μL onto a sub-2 μm C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 100 mm, 1.8 μm)[3]. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for 4-hydroxyphenyl maraviroc.

  • Self-Validating Step (SST): Before running clinical samples, inject a blank plasma extract followed by the LLOQ standard. The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10:1, and the blank must show < 20% of the LLOQ peak area. If these criteria fail, the system is not validated for that batch, preventing the generation of erroneous data.

Data Interpretation & Troubleshooting Inter-Lab Discrepancies

When conducting inter-laboratory cross-validation, discrepancies usually stem from two mechanistic failures:

  • Matrix Effect Variations: If Lab A reports 15% lower concentrations than Lab B, evaluate the matrix factor. Differences in anticoagulant (e.g., K2EDTA vs. Sodium Heparin) can alter ion suppression. Ensure all labs use the exact same matrix specifications.

  • Peak Tailing: Maraviroc and its metabolites contain secondary and tertiary amines that can interact with unendcapped silanol groups on older HPLC columns. If peak tailing occurs (Asymmetry factor > 1.5), it indicates column degradation, which will artificially inflate the inter-assay %CV. Transitioning to hybrid-silica UPLC columns mitigates this[5].

References

  • An LC-MS-MS method for quantitative determination of maraviroc (UK-427857) in human plasma, urine and cerebrospinal fluid. Biomedical Chromatography, 2010. Available at: [Link]

  • Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British Journal of Clinical Pharmacology, 2008. Available at: [Link]

  • Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma. Journal of Chromatography B, 2012. Available at: [Link]

  • 4-Hydroxyphenyl Maraviroc | CID 46781865. PubChem, National Library of Medicine. Available at: [Link]

  • Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition, 2018. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxyphenyl Maraviroc proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop discovery to operational waste management is a critical vulnerability in many laboratories. Handling specialized pharmaceutical metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from benchtop discovery to operational waste management is a critical vulnerability in many laboratories. Handling specialized pharmaceutical metabolites like 4-Hydroxyphenyl Maraviroc requires more than just following a generic Safety Data Sheet (SDS); it demands an understanding of the compound’s chemical behavior, its generation in the lab, and the environmental implications of its structural stability.

This guide provides an authoritative, step-by-step operational framework for the generation, handling, and proper disposal of 4-Hydroxyphenyl Maraviroc, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile & Hazard Causality

4-Hydroxyphenyl Maraviroc is a primary oxidative metabolite of Maraviroc, an anti-HIV drug that functions as a CCR5 receptor antagonist[1]. Because this compound contains stable carbon-fluorine bonds (a difluorocyclohexane ring) and complex nitrogenous structures (a triazole ring), it is highly recalcitrant to natural biodegradation and poses a long-term toxicity risk to aquatic environments[2][3].

Table 1: Quantitative Chemical Profile

PropertySpecificationOperational Implication
Compound Name 4-Hydroxyphenyl MaravirocRequires specific labeling; do not use abbreviations.
CAS Number 856708-54-8[3]Essential for manifesting and EHS documentation.
Molecular Formula C₂₉H₄₁F₂N₅O₂[3]High nitrogen/fluorine content dictates incineration type.
Molecular Weight 529.66 g/mol [3]Heavy organic molecule; precipitates in cold aqueous buffers.
Primary Hazard Aquatic Toxicity / PersistenceStrictly prohibited from sink or sanitary sewer disposal.

Experimental Workflow: Generation of the Metabolite

To properly manage the waste, we must first understand how it is generated. Researchers typically synthesize or generate 4-Hydroxyphenyl Maraviroc during in vitro pharmacokinetic profiling to study drug-drug interactions. Cytochrome P450 3A5 (CYP3A5) is the principal enzyme responsible for the oxygenation of Maraviroc's dichlorocyclohexane ring to form this specific metabolite[1].

MetabolicPathway Maraviroc Maraviroc (Parent Drug) CYP Cytochrome P450 (CYP3A4 / CYP3A5) Maraviroc->CYP Hepatic Oxidation Metabolite 4-Hydroxyphenyl Maraviroc (Target Metabolite) CYP->Metabolite Primary Pathway (CYP3A5) Other Other Metabolites (e.g., N-dealkylated) CYP->Other Secondary Pathways

Metabolic conversion of Maraviroc to 4-Hydroxyphenyl Maraviroc via CYP3A5 oxidation.

Step-by-Step Microsomal Assay Protocol
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine HLMs (0.5 mg/mL final protein concentration) with Maraviroc (1–10 µM) in the phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Termination: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing your internal standard).

  • Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Operational Note: The resulting supernatant is a mixed waste stream (50% aqueous buffer / 50% flammable acetonitrile) containing trace amounts of 4-Hydroxyphenyl Maraviroc. This specific matrix dictates the disposal methodology below.

Step-by-Step Disposal and Waste Management Protocol

Because of the fluorinated nature of the compound and the flammable solvents used in its extraction, the waste must be managed as a hazardous chemical waste stream [4].

DisposalWorkflow Start Waste Generation (Mixed Solvent + Solute) Segregate Segregation (Isolate from Oxidizers) Start->Segregate Contain Primary Containment (HDPE, Leak-Proof) Segregate->Contain Label Labeling (OSHA/EPA Compliant) Contain->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS Pickup & Manifesting SAA->EHS Incinerate Final Destruction (High-Temp Incineration) EHS->Incinerate

Step-by-step hazardous waste disposal workflow for 4-Hydroxyphenyl Maraviroc.

Phase 1: Segregation and Containment
  • Material Compatibility: Collect the liquid waste in a dedicated, leak-proof High-Density Polyethylene (HDPE) container[4]. Causality: HDPE is highly resistant to both the aqueous phosphate buffer and the organic acetonitrile used in the assay extraction, preventing container degradation and leaching.

  • Segregation: Strictly segregate this waste stream from strong oxidizing agents, concentrated acids, and bases. Mixing nitrogen-rich compounds with strong oxidizers can lead to dangerous exothermic reactions[4].

Phase 2: Labeling and SAA Storage
  • Compliance Labeling: Immediately affix a GHS-compliant label to the container. The label must explicitly state "Hazardous Waste" and list all constituents by percentage (e.g., "Acetonitrile 50%, Water 50%, trace 4-Hydroxyphenyl Maraviroc"). Do not use chemical formulas or shorthand[4].

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated laboratory SAA. The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume to mitigate accidental spills[4]. Keep the area away from direct sunlight and heavy foot traffic.

Phase 3: Final Destruction
  • EHS Handoff: Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on your generator status), contact your Environmental Health and Safety (EHS) department for pickup[4].

  • Thermal Destruction: The mandated method of final disposal by the licensed contractor is high-temperature incineration equipped with an afterburner and an alkaline scrubber [5]. Causality: Standard incineration is insufficient. The alkaline scrubber is an absolute necessity to neutralize the highly toxic hydrofluoric acid (HF) and nitrogen oxide (NOx) gases that are liberated when the difluorocyclohexane and triazole rings of 4-Hydroxyphenyl Maraviroc are thermally cleaved.

References

  • Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc Source: Drug Metabolism and Disposition (via PubMed Central) URL:[Link]

  • Material Safety Data Sheet - Maraviroc Impurity 6 Source: Cleanchem Laboratories URL: [Link]

Sources

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